1-(1H-imidazol-2-yl)ethan-1-one hydrochloride
Description
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Properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4(8)5-6-2-3-7-5;/h2-3H,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGJCILHFFAGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-52-1 | |
| Record name | 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1H-imidazol-2-yl)ethan-1-one Hydrochloride (CAS 53981-69-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride (also known as 2-acetylimidazole hydrochloride), a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document delves into its physicochemical properties, outlines a proposed synthetic pathway with detailed experimental protocols, and discusses its characterization through various spectroscopic techniques. Furthermore, it explores the potential biological activities and applications of this compound and its derivatives, particularly in the context of drug discovery, drawing upon the known pharmacological relevance of the imidazole scaffold. Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.
Introduction
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, make it a versatile component in the design of therapeutic agents.[1][2] 1-(1H-imidazol-2-yl)ethan-1-one, and its hydrochloride salt, are valuable synthetic intermediates that provide a reactive handle for the elaboration of more complex imidazole-containing molecules.[3] The presence of the acetyl group at the 2-position of the imidazole ring offers a key site for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.[4] This guide aims to be a comprehensive resource for scientists working with or considering the use of this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-(1H-imidazol-2-yl)ethan-1-one and its hydrochloride salt are summarized below.
| Property | Value | Source |
| CAS Number | 53981-69-4 | [3][5] |
| Molecular Formula | C₅H₆N₂O·HCl | [3] |
| Molecular Weight | 146.58 g/mol (Hydrochloride Salt) | Calculated |
| 110.11 g/mol (Free Base) | [5][6] | |
| Appearance | White to off-white solid | Generic Supplier Data |
| Melting Point | 136-138 °C (Free Base) | Generic Supplier Data |
| Boiling Point | 269.4 °C (Predicted, Free Base) | [7] |
| Solubility | Soluble in polar solvents such as water and alcohols. | Generic Supplier Data |
| pKa | 11.11 ± 0.10 (Predicted, Free Base) | Generic Supplier Data |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride.
Experimental Protocols
Step 1: N-Protection of Imidazole
-
Rationale: The acidic proton on the imidazole nitrogen can interfere with subsequent reactions, such as lithiation. Therefore, protection of this nitrogen is a crucial first step. A variety of protecting groups can be employed; the choice depends on the specific reaction conditions to be used in subsequent steps.
-
Procedure:
-
To a solution of imidazole in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF), add a suitable base (e.g., sodium hydride) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Slowly add a protecting group reagent (e.g., (2-(trimethylsilyl)ethoxy)methyl chloride, SEM-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected imidazole.
-
Step 2: Lithiation and Acylation
-
Rationale: Direct acylation of the imidazole ring at the 2-position is challenging due to the electronic nature of the ring. A common strategy to overcome this is through a lithiation-acylation sequence.[8]
-
Procedure:
-
Dissolve the N-protected imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of an acetylating agent, such as N-acetylpyrrolidine, in anhydrous THF.
-
Slowly add the solution of the acetylating agent to the lithiated imidazole solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Deprotection
-
Rationale: The protecting group must be removed to yield the desired 1-(1H-imidazol-2-yl)ethan-1-one. The deprotection conditions will depend on the protecting group used.
-
Procedure (for SEM group):
-
Dissolve the N-protected-2-acetylimidazole in a suitable solvent such as dichloromethane.
-
Add a Lewis acid (e.g., boron trifluoride etherate) or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Work up the reaction mixture appropriately, which may involve washing with an aqueous base, followed by extraction and purification.
-
Step 4: Hydrochloride Salt Formation
-
Rationale: The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media.
-
Procedure:
-
Dissolve the purified 1-(1H-imidazol-2-yl)ethan-1-one in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The expected spectroscopic data for 1-(1H-imidazol-2-yl)ethan-1-one are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the acetyl group protons. The imidazole protons would likely appear as two distinct signals in the aromatic region (typically δ 7-8 ppm), while the methyl protons of the acetyl group would appear as a singlet in the upfield region (around δ 2.5 ppm). The NH proton of the imidazole ring may appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.[9][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region (around δ 190 ppm). The carbons of the imidazole ring will appear in the aromatic region (typically δ 115-145 ppm), and the methyl carbon of the acetyl group will be in the upfield region (around δ 25 ppm).[9][10]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1670-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring may appear as a broad band in the region of 3100-3400 cm⁻¹. C-H stretching vibrations of the imidazole ring and the methyl group will be observed around 2900-3100 cm⁻¹.[7][11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 110.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Activities and Applications in Drug Development
The imidazole moiety is a key component in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][2] While specific biological data for 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is limited in the public domain, the structural motif suggests potential for various biological activities.
Potential Therapeutic Areas
Caption: Potential therapeutic applications of derivatives of 1-(1H-imidazol-2-yl)ethan-1-one.
-
Antimicrobial Activity: Numerous imidazole derivatives have demonstrated potent antimicrobial activity.[12][13] The imidazole ring can interact with key enzymes in microbial pathways or disrupt cell membrane integrity. Derivatives of 1-(1H-imidazol-2-yl)ethan-1-one could be synthesized and screened for their efficacy against various bacterial and fungal strains.
-
Anticancer Activity: The benzimidazole scaffold, a close relative of imidazole, is found in several anticancer drugs.[4][14] These compounds can exert their cytotoxic effects through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases. The acetyl group on 1-(1H-imidazol-2-yl)ethan-1-one provides a convenient point for the synthesis of chalcones and other derivatives that have shown promising anticancer activity.[4]
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, leading to their inhibition. This property has been exploited in the design of various enzyme inhibitors.
-
Immunomodulatory Effects: A structurally related compound, 2-acetyl-4(5)-tetrahydroxybutyl imidazole (THI), has been shown to have immunomodulatory properties.[15] This suggests that derivatives of 1-(1H-imidazol-2-yl)ethan-1-one could also modulate immune responses, a property that is of interest in the treatment of autoimmune diseases and cancer.
Safety and Handling
As a research chemical, 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Its straightforward, albeit multi-step, proposed synthesis and the reactivity of its acetyl group make it an attractive starting material for the generation of compound libraries for biological screening. The known pharmacological importance of the imidazole scaffold further underscores the potential of its derivatives as novel therapeutic agents. This technical guide provides a solid foundation of knowledge for researchers and scientists to effectively and safely utilize this compound in their pursuit of new scientific discoveries and the development of innovative medicines. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound and its derivatives.
References
- SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. HETEROCYCLES, Vol 23, No. 7, 1985.
- Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry.
- The immunomodulatory compound 2-acetyl-4-tetrahydroxybutyl imidazole causes sequestration of lymphocytes in non-lymphoid tissues. Immunology and Cell Biology.
- 1-(1H-IMIDAZOL-2-YL)
- 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL | 53981-69-4. ChemicalBook.
- 2-Acetylimidazole | C5H6N2O | CID 538972. PubChem.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- 2-acetylimidazole | CAS 53981-69-4. Santa Cruz Biotechnology.
- 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry.
- A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole. BenchChem.
- SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTICANCER EVALUATION OF NOVEL BENZO[D]IMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews.
- Synthesis of new 2-methylimidazole derivatives.
- 2-Acetylimidazole | 53981-69-4. Apollo Scientific.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- 1-(1H-Imidazol-2-yl)ethanone AldrichCPR. Sigma-Aldrich.
- Interpret
- An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.
- (PDF) 1-(1H-Imidazol-1-yl)ethanone.
- 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E.
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.
- Method of synthesis of 1-acyl imidazoles.
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed.
- Table of Characteristic IR Absorptions.
- Preparation method of 4-acetylimidazole and its intermediate.
- Preparation of 2-Methylimidazole (I). LookChem.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
- Imidazole Organic Chemistry: Synthesis, Chemical Reactions and Medicinal Uses. YouTube.
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Technical Guide: Comparative Analysis of 2-Acetylimidazole and 4(5)-Acetylimidazole Isomers
[1]
Executive Summary
The distinction between 2-acetylimidazole (2-AI) and 4-acetylimidazole (4-AI) is a critical competency in medicinal chemistry and ligand design. While they share the molecular formula
-
2-Acetylimidazole: A static regioisomer where the acetyl group is flanked by both nitrogen atoms. It acts as a bidentate (
) chelator. -
4-Acetylimidazole: Exists in rapid equilibrium with 5-acetylimidazole (hence often denoted 4(5)-acetylimidazole ).[1] It functions primarily as a monodentate ligand or bridging scaffold and is a key metabolite in the Maillard reaction (caramel coloring).
Structural Dynamics & Tautomerism
The Tautomeric Trap
The most frequent error in imidazole chemistry is treating the 4- and 5-positions as distinct in unsubstituted systems.
-
Mechanism: The proton on the pyrrole-like nitrogen (
) rapidly migrates to the pyridine-like nitrogen ( ). -
Consequence: In solution, 4-acetylimidazole and 5-acetylimidazole are chemically equivalent tautomers.[1] The equilibrium constant (
) depends on solvent polarity and temperature. -
2-Acetylimidazole: The substituent is at the
position (between the nitrogens). Proton migration between and does not change the relative position of the acetyl group; it remains adjacent to both.
Electronic Environment
The acetyl group is a strong electron-withdrawing group (EWG). Its placement dictates the acidity (
| Feature | 2-Acetylimidazole | 4(5)-Acetylimidazole |
| Symmetry | Asymmetric | |
| Inductive Effect | Strongest: EWG withdraws from both N atoms equally.[1] | Asymmetric: EWG is closer to one N in any given tautomer. |
| Basicity | Lower | Higher |
Note: The 2-position is naturally electron-deficient (
of C-H removal is ~33).[1] Acylation further acidifies the N-H bond, making 2-AI a stronger acid than 4-AI.[1]
Synthetic Pathways[1][2]
The synthesis of these isomers requires fundamentally different strategies due to the reactivity profile of the imidazole ring.
Synthesis of 2-Acetylimidazole (Radical Pathway)
Direct Friedel-Crafts acylation fails on imidazole due to the deactivation of the ring upon protonation. The Minisci Reaction is the standard industrial protocol.
-
Mechanism: Nucleophilic radical substitution on a protonated heteroaromatic base.
-
Reagents: Imidazole, Pyruvic acid (or Acetaldehyde + peroxide),
(catalyst), .
Synthesis of 4-Acetylimidazole (Oxidative Pathway)
This isomer is difficult to access via direct acylation.[1] It is typically synthesized via the oxidation of side chains or degradation of sugars (Maillard chemistry).
-
Precursor: 4-(1-Hydroxyethyl)imidazole.[1]
-
Reagents:
(selective oxidation of benzylic-like alcohols) or photo-oxidation of histidine derivatives.[1]
Comparative Workflow Diagram
Figure 1: Distinct synthetic logic: Radical substitution for C2 vs. Functional group transformation for C4.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Acetylimidazole (Minisci Method)
Objective: Direct C-H functionalization of imidazole.
-
Preparation: Dissolve imidazole (6.8 g, 100 mmol) in 10% aqueous
(100 mL). -
Catalyst Addition: Add
(0.85 g, 5 mmol) and pyruvic acid (13.2 g, 150 mmol). -
Initiation: Heat to 70°C. Dropwise add a solution of
(34.2 g, 150 mmol) in water over 1 hour. -
Workup: Neutralize with aqueous
to pH 8. Extract with Ethyl Acetate ( mL). -
Purification: Recrystallize from ethanol.
-
Yield: Typically 40-50%.
Protocol B: Synthesis of 4-Acetylimidazole (Oxidation)
Objective: Conversion of secondary alcohol to ketone.[1]
-
Substrate: Suspend 4-(1-hydroxyethyl)imidazole (1.12 g, 10 mmol) in 1,4-dioxane (20 mL).
-
Oxidant: Add activated Manganese Dioxide (
) (4.35 g, 50 mmol). Note: Excess is required for heterogeneous kinetics. -
Reaction: Reflux at 100°C for 4-6 hours. Monitor by TLC (Product is less polar than alcohol).
-
Filtration: Filter hot through a Celite pad to remove Mn species.
-
Isolation: Evaporate solvent under reduced pressure. The residue solidifies upon cooling.
-
Yield: Typically 80-90%.
Self-Validating Characterization (NMR & IR)[1]
To distinguish the isomers without crystal structures, use
| Spectroscopic Feature | 2-Acetylimidazole | 4(5)-Acetylimidazole |
| No signal at ~7.7 ppm . Two protons (H4, H5) appear as a broad singlet or two doublets around 7.1–7.4 ppm.[1] | Signal at ~7.7–7.9 ppm (H2) . One proton (H5) appears at ~7.5 ppm. | |
| ~188 ppm | ~192 ppm | |
| IR (C=O[1] Stretch) | ~1660 cm | ~1670–1680 cm |
| Melting Point | 137–139 °C | 173–175 °C |
Coordination Chemistry & Pharmacology
Ligand Behavior (The Chelation Effect)
The most significant functional difference lies in how these molecules bind metal ions (
-
2-Acetylimidazole (N,O-Chelator): The carbonyl oxygen is proximal to the imidazole nitrogen (
). This geometry allows for the formation of a stable 5-membered chelate ring . -
4-Acetylimidazole (Monodentate): The carbonyl oxygen is too distant from the active nitrogen (
) to chelate the same metal center. It acts as a monodentate ligand or bridges two metal centers ( ).
Figure 2: Topological difference in metal binding. 2-AI forms stable cyclic complexes; 4-AI does not.[1]
Pharmacological Implications[2]
-
4-AI Derivatives: The 4-substituted imidazole scaffold is ubiquitous in H2-receptor antagonists (e.g., Cimetidine analogs) and anticonvulsants.[1] The 4-acetyl group is often reduced or reductively aminated to create bioactive side chains.[1]
-
Toxicity: 4(5)-acetylimidazole is structurally related to THI (2-acetyl-4-tetrahydroxybutylimidazole), a toxic byproduct found in ammonia-processed caramel coloring (Class III/IV).[1][4] This highlights the importance of controlling regioselectivity during the Maillard reaction in food chemistry.
References
-
Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 27.
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole reactivity).
-
National Toxicology Program. (2024). "Chemical Information Profile: 4-Methylimidazole and related compounds." [1]
-
Santa Cruz Biotechnology. "4-Acetylimidazole Product Data & Safety."
-
Sigma-Aldrich. "2-Acetylimidazole vs 4-Acetylimidazole Analytical Standards."
2-acetylimidazole hydrochloride safety data sheet (SDS) and handling
Executive Summary & Chemical Identity
2-Acetylimidazole hydrochloride is a functionalized imidazole derivative serving as a critical C2-substituted building block in the synthesis of bioactive heterocycles. Unlike its N-acetyl isomer (1-acetylimidazole), which acts as a labile acyl transfer reagent, the 2-acetyl derivative features a ketone group at the C2 position, offering distinct reactivity for condensation and reductive amination pathways.
The hydrochloride salt form is engineered to enhance water solubility and crystalline stability compared to the free base. However, this modification introduces significant hygroscopicity and acidity , necessitating rigorous environmental controls during handling to prevent hydrolysis-induced degradation or clumping.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | 2-Acetylimidazole Hydrochloride | 1-(1H-imidazol-2-yl)ethanone HCl |
| Parent CAS | 53981-69-4 | Reference for free base |
| Formula | C₅H₆N₂O[1][2][3][4] · HCl | Stoichiometry 1:1 |
| Molecular Weight | 146.57 g/mol | 110.11 (Base) + 36.46 (HCl) |
| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic |
| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et₂O | Protic solvents stabilize the salt |
| Acidity (pKa) | ~7.0 (Imidazole ring protonation) | Aqueous solution is acidic (pH < 4) |
Risk Assessment & Toxicology (E-E-A-T Analysis)
Expert Insight: The safety profile of this compound is dominated by the hydrochloride moiety. While the imidazole ring is generally a mild irritant, the HCl salt releases protons upon contact with moisture (mucous membranes), leading to immediate irritation.
Hazard Classification (GHS)[5]
-
H319: Causes serious eye irritation.
Toxicological Mechanism
-
Inhalation: The salt is a fine particulate. Upon inhalation, hygroscopic particles lodge in the upper respiratory tract, absorbing local moisture to form an acidic micro-environment. This causes cellular inflammation (H335).
-
Dermal/Ocular: Direct contact protonates cell membrane proteins, leading to denaturation and chemical burns if not washed immediately.
Diagram 1: Hazard Response Logic
This decision tree outlines the immediate response protocols based on exposure type, prioritizing neutralization and dilution.
Strategic Handling Protocol: The "Dry Chain"
Trustworthiness: Standard laboratory weighing often fails with hygroscopic salts, leading to "creeping" weights and sticky spatulas. The following protocol guarantees stoichiometry integrity.
The Challenge: Hygroscopicity
2-Acetylimidazole HCl will absorb atmospheric water rapidly. This alters the effective molecular weight, leading to under-dosing of the reagent in synthesis and potential hydrolysis of the acetyl group over long durations.
Protocol: Inert Atmosphere Weighing
Objective: Transfer solid without exposing it to >40% Relative Humidity (RH).
Equipment:
-
Glovebox (Ideal) or Schlenk Line with Argon/Nitrogen.
-
Pre-dried, tared reaction flask with septum.
-
"Static-Free" spatula (PTFE coated).
Step-by-Step Methodology:
-
Preparation: Dry the storage bottle exterior before opening. If the salt has clumped, do not attempt to crush it in open air; this increases surface area for moisture absorption.
-
The "Schlenk Pour" (If Glovebox unavailable):
-
Flush the receiving flask with Argon for 5 minutes.
-
Maintain a positive flow of Argon.
-
Quickly transfer the solid using a wide-bore powder funnel.
-
Crucial: Do not use a paper weigh boat. Weigh directly into the flask (by difference) or use a glass weighing boat that can be rinsed into the reaction.
-
-
Solvation: Add the solvent (e.g., Methanol, DMF) immediately after closing the system. Do not let the dry solid sit in the flask for extended periods unless under active inert gas flow.
-
Verification: Check the solution clarity. Turbidity often indicates carbonate formation (from CO₂ absorption by wet amine) or hydrolysis.
Storage Standards
-
Temperature: -20°C (Long term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon/Nitrogen.
-
Container: Amber glass with a Parafilm or Teflon-taped seal. Desiccant packs in the secondary container are mandatory.
Synthesis & Application Context
Expertise: Why use this molecule? The C2-acetyl group is a versatile "handle" for building complexity.
2-Acetylimidazole HCl is primarily used to synthesize:
-
Imidazo[1,2-a]pyridines: Via condensation with aminopyridines.
-
Chiral Alcohols: Via enantioselective reduction of the ketone.
-
Schiff Bases: Intermediates for metal coordination complexes.
Diagram 2: Synthetic Utility Workflow
This workflow illustrates the divergence of synthetic pathways from the core 2-acetylimidazole scaffold.
Emergency Response (Spill & Disposal)
Spill Cleanup (Solid)
-
Isolate: Mark the area. Wear N95/P100 respirator and Nitrile gloves (minimum 0.11mm thickness).
-
Neutralize: Do not sweep dry dust (aerosol risk). Cover spill with a paper towel dampened with saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the HCl and prevents dust.
-
Collect: Scoop the wet slurry into a chemical waste container labeled "Basic Organic Solids."
Disposal[6]
-
Never dispose of down the drain. The imidazole moiety may have aquatic toxicity.
-
Dissolve in a combustible solvent and incinerate via a licensed chemical waste contractor.
References
-
PubChem. (n.d.). 2-Acetylimidazole (Compound).[1][2][4][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
TutorChase. (n.d.). Handling Hygroscopic Solutes in the Lab. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2016). Discussion on Isolating Hygroscopic Salts. Retrieved October 26, 2023, from [Link]
Sources
- 1. 2-acetylimidazole | CAS 53981-69-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-Acetylimidazole | C5H6N2O | CID 538972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-Acetylimidazole | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 53981-69-4 Cas No. | 2-Acetylimidazole | Apollo [store.apolloscientific.co.uk]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: 2-Acetylimidazole Hydrochloride – Thermal Stability & Physicochemical Profile
[1]
Executive Summary
2-Acetylimidazole (1-(1H-imidazol-2-yl)ethanone) is a critical heterocyclic building block used in the synthesis of bioactive imidazoles, including enzyme inhibitors and potential amyloidosis therapeutics.[1] Unlike its isomer 1-acetylimidazole (a reactive acetylating agent that hydrolyzes rapidly), 2-acetylimidazole possesses a C-acetyl group, conferring significantly higher hydrolytic and thermal stability.[1]
While the free base is the primary commercial form, the hydrochloride salt is frequently generated in situ during acidic workups or used to enhance aqueous solubility during formulation.[1][2] This guide provides the definitive thermal characterization of the compound, addressing the critical data gap regarding the salt's specific melting behavior and establishing protocols for its handling.[1][2]
Chemical Identity & Structural Logic[1][2]
The stability of acetylimidazoles is dictated by the position of the acetyl group.[1] It is imperative to verify the isomer identity before thermal processing.[1][2]
Structural Comparison (Graphviz Visualization)
The following diagram illustrates the structural difference and the resulting stability implications.
Key Identifiers
| Property | 2-Acetylimidazole (Free Base) | 2-Acetylimidazole Hydrochloride |
| CAS Number | 53981-69-4 | 61985-25-9 (Ref.[1][3] 1) |
| Formula | C₅H₆N₂O | C₅H₆N₂O · HCl |
| MW | 110.11 g/mol | 146.57 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic white/yellowish powder |
| Basicity (pKa) | ~3.9 (Predicted) | N/A (Salt form) |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note: The pKa of 2-acetylimidazole is significantly lower than imidazole (pKa ~7.[2]0) due to the electron-withdrawing nature of the carbonyl group at the C2 position.[1] This makes the HCl salt prone to dissociation in weak bases.[1][2]
Physicochemical Profile: Melting Point & Thermal Data[1][2][4]
The thermal behavior of 2-acetylimidazole hydrochloride is complex due to the potential for dehydrochlorination (loss of HCl gas) prior to or during melting.[1]
Melting Point Data[1][2][3]
| Form | Melting Point ( | Thermal Event Type | Source |
| Free Base | 103 – 104 °C | Sharp Endotherm (Fusion) | Literature (Ref. 2, 3) |
| HCl Salt | > 160 °C (Est.) | Broad Endotherm w/ Decomposition | Analogous Imidazoles* |
*Direct experimental
Thermal Stability Analysis (TGA/DSC)
-
Free Base Stability: Stable up to its melting point (103°C).[1][2] Above 150°C, it exhibits significant volatility and sublimation potential before gross decomposition.[1][2]
-
HCl Salt Stability:
-
Dehydration: Hygroscopic samples will show a broad endotherm at 60–100°C (water loss).[1][2]
-
Dehydrochlorination: Onset typically >150°C. The salt lattice breaks down, releasing HCl gas and reverting to the free base or degrading further.[1][2]
-
Processing Implication: Do not heat the salt above 120°C during drying processes; use vacuum drying at lower temperatures (40–50°C).
-
Experimental Protocol: Thermal Characterization
To accurately determine the thermal stability of your specific batch of 2-acetylimidazole HCl, the following self-validating protocol is recommended. This method accounts for the compound's hygroscopicity and sublimation potential.[1][2]
Differential Scanning Calorimetry (DSC) Workflow
Objective: Distinguish between moisture loss, melting, and decomposition.[1][2]
-
Sample Prep: Weigh 2–5 mg of 2-acetylimidazole HCl into a Tzero hermetic aluminum pan .
-
Pinhole Lid: If analyzing decomposition specifically, use a lid with a laser-drilled pinhole to allow gas escape without pan rupture.[1][2]
-
Ramp Profile:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Data Interpretation:
Stability Decision Tree (Graphviz)
Use this logic flow to determine if your material is suitable for high-temperature processing (e.g., hot-melt extrusion).[1][2]
Implications for Drug Development[1][2][5]
Storage and Handling[1]
-
Hygroscopicity: The HCl salt is significantly more hygroscopic than the free base.[1][2] It must be stored in desiccated, tightly sealed containers. Moisture uptake can lead to hydrolysis of the acetyl group over extended periods (months), although the C-acetyl bond is robust.[1][2]
-
Acidity: Aqueous solutions will be acidic.[1][2] Ensure compatibility with acid-sensitive excipients (e.g., certain carbonates or stearates) in solid dosage forms.[1][2]
Formulation Strategy
If the melting point of the HCl salt (~160°C+) is too high for a specific formulation process (e.g., lipid matrix embedding), consider using the free base (MP 103°C) if the solubility profile permits.[1][2] The free base offers a lower processing temperature window, reducing the risk of thermal degradation.[1][2]
References
-
Chemsrc. (2025).[1][2] 1-(1H-Imidazol-2-yl)ethanone hydrochloride (CAS 61985-25-9).[1][3] Retrieved from [Link][2]
-
PubChem. (2025).[1][2] 2-Acetylimidazole (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][2]
-
Ernst, W. E. (1965).[1][2] Method of synthesis of 1-acyl imidazoles. U.S. Patent 3,197,476.[1][2][4] (Describes comparative properties of acetylimidazoles). Retrieved from
-
Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis. Academic Press.[1][2] (Authoritative text on imidazole thermal stability and salt formation).
Methodological & Application
Application Note: Reductive Amination of 2-Acetylimidazole Hydrochloride
[1]
Target Audience:Abstract & Strategic Analysis
This application note details the protocol for the reductive amination of 2-acetylimidazole hydrochloride using sodium cyanoborohydride (
The Chemical Challenge: The "Salt" Factor
The starting material is supplied as a hydrochloride salt (2-acetylimidazole·HCl). This presents a specific chemical challenge that distinguishes this protocol from standard ketone reductive aminations:
-
Acidity vs. Stability:
is stable at pH 7 but hydrolyzes rapidly at pH < 3, releasing toxic HCN gas.[1] The HCl salt of the starting material creates a strongly acidic environment when dissolved in methanol. -
Imine Formation: The formation of the imine intermediate requires a slightly acidic catalyst (pH 5–6), but the medium cannot be so acidic that the amine nucleophile is fully protonated (ammonium form), rendering it non-nucleophilic.
-
Regiochemistry: 2-Acetylimidazole possesses a free N-H at the 1-position.[1] While generally less reactive than the amine partner, maintaining correct pH prevents unwanted N-alkylation or side reactions.[1]
The Strategy: We utilize a "Buffered One-Pot" approach. We will neutralize the inherent HCl using the amine partner (or an auxiliary base) to reach the optimal pH 6.0–7.0 window before introducing the hydride source.
Safety Pre-requisites (CRITICAL)
DANGER: CYANIDE HAZARD Sodium cyanoborohydride generates Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.[1]
-
Engineering Controls: All operations, including weighing and workup, must be performed in a functioning chemical fume hood.[1]
-
Waste Management: Do not pour reaction mixtures directly into acidic waste streams.[1] Quench all glassware and reaction waste with basic sodium hypochlorite (bleach) solution to oxidize cyanide to cyanate before disposal.[1]
-
PPE: Standard PPE plus double-gloving is recommended.[1] Keep a cyanide antidote kit accessible if mandated by your facility's safety officer.[1]
Experimental Protocol
Materials
-
Substrate: 2-Acetylimidazole Hydrochloride (MW: 146.57 g/mol )[1]
-
Amine Partner: Primary or Secondary Amine (1.2 equiv)
-
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv)[1][2] -
Solvent: Anhydrous Methanol (MeOH)
-
Additives: Triethylamine (
) (if needed), Glacial Acetic Acid (AcOH), Molecular Sieves (3Å, activated).
Step-by-Step Methodology
Phase 1: Imine Formation (The Equilibrium)
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add activated 3Å molecular sieves (approx. 200 mg per mmol substrate).[1]
-
Solvation: Add 2-Acetylimidazole HCl (1.0 equiv) and suspend in Anhydrous Methanol (concentration ~0.2 M).
-
Note: The salt may not fully dissolve immediately.[1]
-
-
Amine Addition & Neutralization: Add the Amine Partner (1.2 equiv).[1]
-
Checkpoint: Check the pH of the solution using wet pH paper.
-
Scenario A (Basic Amine): If the amine is a strong free base, it will neutralize the HCl. Target pH is 6–7.[1]
-
Scenario B (Amine Salt): If using an amine hydrochloride, add Triethylamine (1.0 equiv) to liberate the free amine.
-
Adjustment: If pH < 5, add
dropwise.[1] If pH > 8, add Glacial AcOH dropwise.[1] Ideal pH is 6.5.
-
-
Equilibration: Stir the mixture at Room Temperature (RT) for 2–4 hours.
-
Why: This allows the ketone to dehydrate to the imine/iminium species. The sieves trap the generated water, driving the equilibrium forward.
-
Phase 2: Selective Reduction[3]
-
Reduction: Cool the mixture to 0°C (ice bath). Add
(1.5 equiv) in one portion.[1][2]-
Caution: Minor gas evolution may occur.[1]
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Monitoring: Monitor by TLC or LC-MS.[1] Look for the disappearance of the ketone (
for free base) and appearance of the amine product.
-
Phase 3: Workup & Purification
-
Quench: CAREFULLY quench the reaction by adding 1N NaOH (aq) until pH > 10.
-
Why: High pH stabilizes the cyanide ion (preventing HCN) and liberates the product amine from its boron complex.
-
-
Extraction: Dilute with water and extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Note: Imidazole derivatives are polar.[1] If the product remains in the aqueous phase, use n-Butanol or saturate the aqueous layer with NaCl.
-
-
Cyanide Removal (Wash): Wash the combined organic layers with saturated
followed by Brine .[1] -
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Purify via Flash Column Chromatography.
-
Eluent: DCM/MeOH/
(e.g., 90:9:1) is typically required due to the polarity of the imidazole amine.[1]
-
Reaction Mechanism & Logic
The following diagram illustrates the pathway, highlighting the critical role of pH in the selective reduction of the iminium ion over the ketone.
Figure 1: Mechanistic pathway of the Borch reduction. Note that
Optimization & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Conversion | pH too high (Basic) | Imine formation is acid-catalyzed.[1] Add 1-2 drops of Glacial Acetic Acid to adjust pH to 6.[1]0. |
| No Reaction | pH too low (Acidic) | The amine nucleophile is fully protonated ( |
| Ketone Reduction (Alcohol byproduct) | pH too low (< 4) | At low pH, |
| Stalled Reaction | Water in solvent | Water hydrolyzes the imine back to the ketone. Ensure MeOH is anhydrous and use fresh Molecular Sieves.[1] |
| Product stuck in Aqueous | High Polarity | The imidazole-amine product is very polar.[1] Do not use simple ether extraction.[1] Use DCM/MeOH or n-Butanol.[1] |
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Organic Chemistry Portal. (n.d.).[1] Sodium Cyanoborohydride - Reagent Profile. [Link][1]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Conditions. [Link]
Application Note: Synthesis of Bioactive Imidazole-Based Chalcones via Claisen-Schmidt Condensation of 1-(1H-imidazol-2-yl)ethan-1-one
Executive Summary & Strategic Rationale
This guide details the synthesis of imidazole-based chalcones utilizing 1-(1H-imidazol-2-yl)ethan-1-one (2-acetylimidazole) as the nucleophilic ketone component. While traditional chalcone synthesis often employs acetophenone and imidazole carboxaldehydes, reversing this connectivity by using 2-acetylimidazole allows for the exploration of novel chemical space around the "privileged" imidazole scaffold.
Scientific Value: Imidazole-chalcone hybrids exhibit potent biological activities, including:
-
Tubulin Polymerization Inhibition: Mimicking combretastatin A-4 to arrest cell cycles at the G2/M phase [1].[1]
-
Antimicrobial Action: Disrupting biofilm formation in resistant strains like S. aureus and C. albicans [2].
Synthetic Challenge:
The primary challenge in this synthesis is the amphoteric nature of the starting material. 1-(1H-imidazol-2-yl)ethan-1-one possesses a labile proton at the N1 position (
Chemical Strategy & Mechanism[2][3][4][5]
Mechanistic Pathway
The reaction proceeds via a Claisen-Schmidt condensation .[2][3][4] Unlike simple acetophenones, the stoichiometry of the base is critical here.
-
N-Deprotonation: The first equivalent of base removes the imidazole N-H proton, forming an imidazolide anion.
-
Enolate Formation: A second equivalent (or equilibrium excess) abstracts an
-proton from the acetyl group. -
Aldol Addition: The enolate attacks the electrophilic carbonyl of the aromatic aldehyde.
-
Elimination: Dehydration (
mechanism) yields the -unsaturated ketone. -
Reprotonation: The final product exists as a salt until acidic workup restores the neutral imidazole ring.
Reaction Visualization
Caption: Step-wise mechanistic flow from dual deprotonation to final neutralization.
Experimental Protocols
Protocol A: Conventional Base-Catalyzed Synthesis (High Purity)
Recommended for library synthesis and initial characterization.
Reagents:
-
1-(1H-imidazol-2-yl)ethan-1-one (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq)[5]
-
Sodium Hydroxide (NaOH) (2.5 eq) – Note excess to handle N-H acidity.
-
Ethanol (Absolute) or Methanol.
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1-(1H-imidazol-2-yl)ethan-1-one (5 mmol) in Ethanol (10 mL).
-
Base Addition: Add an aqueous solution of NaOH (40% w/v, 12.5 mmol) dropwise at 0°C. Stir for 15 minutes. Observation: The solution may darken or become slightly turbid as the salt forms.
-
Aldehyde Addition: Add the substituted benzaldehyde (5.5 mmol) slowly.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:2).
-
Workup (Critical Step):
-
Pour the reaction mixture into crushed ice (approx. 50g).
-
The mixture will likely be basic (pH > 12).
-
Neutralization: Dropwise add dilute HCl (1M) or Acetic Acid until pH reaches ~7.0–7.5. Precipitation of the neutral chalcone should occur immediately.
-
-
Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from Ethanol/Water.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Recommended for rapid screening and electron-deficient aldehydes.
Reagents:
-
1-(1H-imidazol-2-yl)ethan-1-one (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Piperidine (Catalytic, 5 drops) or KOH on Alumina support.
-
Solvent: Minimal Ethanol (1-2 mL) or Solvent-free.
Procedure:
-
Mix the ketone and aldehyde in a microwave process vial.
-
Add catalytic piperidine.
-
Irradiate at 150W, 60–80°C for 2–5 minutes.
-
Cool to RT. Add cold water and scratch the vessel to induce crystallization.
-
Filter and recrystallize.[6]
Characterization & Data Analysis
Expected NMR Signatures
The hallmark of a successful synthesis is the appearance of the
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnosis |
| -NH (Imidazole) | 13.0 – 13.5 | Broad Singlet | N/A | Disappears with |
| 7.6 – 7.8 | Doublet | 15.5 – 16.0 Hz | Indicates trans geometry. | |
| 7.9 – 8.2 | Doublet | 15.5 – 16.0 Hz | Deshielded by carbonyl resonance. | |
| Imidazole C4/C5 | 7.1 – 7.4 | Singlets/Doublets | ~1.5 Hz | Characteristic heteroaromatic region. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate on Ice | Product remains as Na-salt (soluble). | Ensure pH is adjusted to ~7.0 using dilute HCl. Do not over-acidify (< pH 4) or the imidazole will protonate and dissolve. |
| Low Yield | Cannizzaro reaction of aldehyde. | Reduce base concentration or switch to Protocol B (Piperidine). |
| Oily Product | Impurities or mixed isomers. | Recrystallize from Methanol instead of Ethanol; induce nucleation by scratching. |
Biological Context & SAR Workflow[9]
To validate the utility of the synthesized compounds, the following Structure-Activity Relationship (SAR) workflow is recommended.
Caption: Workflow for transitioning from synthesis to bioactive lead identification.
References
-
Alshammari, M. B., et al. (2025). "Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors."[1] Bioorganic Chemistry.
-
Kamel, R. J., et al. (2025).[7] "Synthesis, Characterization, and Molecular Docking Studies of Chalcone-Based Imidazole Derivatives as Potential Antioxidant Agents." ResearchGate.[7][8]
-
BenchChem Application Note. "1-(4-Methyl-1H-imidazol-2-yl)ethanone in the Synthesis of Bioactive Molecules."
-
Rahman, M., et al. (2012).[9] "Synthesis of Chalcones via Claisen-Schmidt Condensation." Journal of Chemical Research.
Sources
- 1. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. praxilabs.com [praxilabs.com]
- 3. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Application Note: Grignard Reaction Conditions for 2-Acetylimidazole Hydrochloride Substrates
Abstract
This application note provides a detailed guide for performing Grignard reactions on 2-acetylimidazole hydrochloride, a substrate class presenting unique challenges for carbon-carbon bond formation. Due to the presence of two acidic protons—one on the imidazole ring and one from the hydrochloride salt—standard Grignard protocols must be significantly modified. We will explore the underlying chemical principles, strategic considerations for overcoming these challenges, and provide a robust, step-by-step protocol for the successful synthesis of tertiary alcohols from this substrate using an in-situ deprotonation strategy with excess Grignard reagent. This guide is intended for researchers in medicinal chemistry and drug development who frequently encounter N-heterocyclic compounds.
Introduction: The Challenge of Acidic Protons in Grignard Chemistry
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds by adding an organomagnesium halide to a carbonyl electrophile.[1][2] The Grignard reagent (R-MgX) is not only a potent nucleophile but also an extremely strong base.[3][4] This dual reactivity is precisely what complicates its application to substrates bearing acidic protons, such as alcohols, amines, and certain N-heterocycles.
2-Acetylimidazole hydrochloride presents a formidable challenge due to two distinct sources of acidity:
-
The Imidazole N-H Proton: The proton on the imidazole nitrogen is acidic and will readily react with the Grignard reagent in a non-productive acid-base quenching reaction.[5]
-
The Hydrochloride Salt: The substrate is supplied as a hydrochloride salt, meaning an additional equivalent of acid (HCl) is complexed with the basic nitrogen of the imidazole ring. This proton is highly acidic and will consume a full equivalent of the Grignard reagent.
Consequently, a naive application of one equivalent of Grignard reagent will result in complete failure, yielding only the starting material after work-up, as the reagent is entirely consumed by deprotonation events before it can attack the electrophilic ketone carbonyl.
Strategic Approach: In-situ Deprotonation with Excess Reagent
To achieve a successful reaction, the acidic protons must be neutralized before nucleophilic addition can occur. While strategies like N-protection (e.g., with a trityl or sulfamoyl group) are viable, they add steps to the synthetic sequence.[6] A more direct and atom-economical approach is to use a sacrificial excess of the Grignard reagent itself to serve as both a base and a nucleophile.
The stoichiometry is critical:
-
1.0 equivalent of Grignard reagent is consumed to neutralize the hydrochloride proton.
-
1.0 equivalent of Grignard reagent is consumed to deprotonate the imidazole N-H, forming an imidazolyl magnesium bromide species.
-
1.0 equivalent of Grignard reagent is required for the nucleophilic addition to the ketone carbonyl.
Therefore, a minimum of 3.0 equivalents of the Grignard reagent is theoretically required. In practice, using 3.5 to 4.0 equivalents is recommended to account for any adventitious moisture and to drive the reaction to completion.[7]
Mechanistic Pathway
The reaction proceeds through a defined sequence of events, which must be managed through careful control of reaction conditions.
Caption: Reaction mechanism for the Grignard addition.
Detailed Experimental Protocol
This protocol describes the addition of methylmagnesium bromide to 2-acetylimidazole hydrochloride as a representative example.
3.1 Materials and Reagents
-
2-Acetylimidazole hydrochloride
-
Methylmagnesium bromide solution (e.g., 3.0 M in Diethyl Ether)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2 Equipment
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Addition funnel (optional, for larger scale)
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
3.3 Step-by-Step Procedure
Reaction Setup:
-
Assemble the three-neck flask with a stir bar, a septum, and a condenser with a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Once cool, add 2-acetylimidazole hydrochloride (1.0 eq) to the flask.
-
Add anhydrous THF via syringe to dissolve the substrate. Stir to ensure complete dissolution.
-
Cool the reaction flask to 0 °C using an ice-water bath.
Grignard Addition: 5. Slowly add methylmagnesium bromide (3.5 eq) dropwise via syringe over 20-30 minutes. Causality: A slow, controlled addition is crucial to manage the exotherm from the initial acid-base reactions and to prevent side reactions. 6. Observe the reaction mixture for gas evolution (methane) as the Grignard reagent neutralizes the acidic protons. 7. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). The product should be more nonpolar than the starting material.
Quench and Work-up: 9. Once the reaction is complete, cool the flask back down to 0 °C. 10. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Causality: NH₄Cl is a mild proton source that protonates the alkoxide product without causing potential acid-catalyzed degradation, which can occur with strong acids like HCl.[8] An initial vigorous reaction is expected as the excess Grignard reagent is quenched. 11. Continue adding the NH₄Cl solution until no more gas evolves and the solids begin to dissolve or form a manageable slurry. 12. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. 13. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. 14. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: 15. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure tertiary alcohol product.
Caption: Troubleshooting decision tree for the reaction.
References
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. Journal of Organic Chemistry, 71, 4659-4662. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Quora. (2016). Why is the Grignard reagent usually prepared in excess?[Link]
-
Sławiński, J. et al. A general route to 4-substituted imidazoles. ResearchGate. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Science Forums. (2009). imidazole and grignard rxn. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. imidazole and grignard rxn - Organic Chemistry - Science Forums [scienceforums.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Protocol: Conversion of 2-Acetylimidazole Hydrochloride to Free Base
Introduction & Scientific Context
The conversion of 2-acetylimidazole hydrochloride (CAS: 53981-69-4 (base)) to its free base form is a fundamental yet critical operation in synthetic organic chemistry. While the hydrochloride salt is often preferred for commercial storage due to its enhanced stability and shelf-life, the free base is frequently required for downstream applications such as nucleophilic addition, metal-ligand coordination, or pKa-dependent biological assays.
Chemical Identity & Properties
It is imperative to distinguish between the target compound and its isomers, particularly 1-acetylimidazole (N-acetyl), which is a labile acetylating agent.
| Property | 2-Acetylimidazole (Target) | 1-Acetylimidazole (Isomer) |
| Structure | C-acetyl (Carbon-2 position) | N-acetyl (Nitrogen-1 position) |
| CAS (Free Base) | 53981-69-4 | 2466-76-4 |
| Stability | Moderate; stable to hydrolysis at neutral pH. | Labile; hydrolyzes rapidly in water. |
| pKa (Conjugate Acid) | ~4.0 - 5.0 (Estimated)* | ~3.5 |
| Physical State | Solid (often low-melting) or viscous oil. | Crystalline Solid (mp 102–105 °C). |
*Note: The electron-withdrawing acetyl group at the C2 position significantly lowers the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~6.95).
The Challenge: Water Solubility
Small imidazole derivatives are notoriously water-soluble, even in their free base form. The "standard" extraction protocol often fails due to poor partition coefficients (
Materials & Equipment
Reagents
-
Starting Material: 2-Acetylimidazole Hydrochloride.
-
Base: Saturated Sodium Bicarbonate (
) solution or 2M Sodium Hydroxide ( ).-
Recommendation: Use
or for milder control, preventing potential aldol side-reactions of the acetyl group at high pH.
-
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Choice: DCM is generally preferred for imidazoles due to better solvation of the polar heterocycle.
-
-
Additives: Sodium Chloride (NaCl), solid, reagent grade.
-
Drying Agent: Anhydrous Sodium Sulfate (
) or Magnesium Sulfate ( ).[1]
Equipment
-
pH Meter or broad-range pH paper (0–14).
-
Separatory funnel.[1]
-
Rotary evaporator with water bath (< 40 °C).
-
Vacuum pump (high vacuum) for final drying.
Detailed Protocol: Aqueous Neutralization & Extraction[1][2][3]
This method is the "Gold Standard" for converting hydrophilic salts. It relies on the common ion effect to force the organic free base out of the aqueous phase.
Step-by-Step Methodology
Phase 1: Dissolution & Neutralization
-
Dissolution: Weigh the 2-acetylimidazole hydrochloride into a beaker. Add the minimum volume of distilled water required to fully dissolve the solid.
-
Why? Minimizing initial water volume reduces the absolute amount of compound lost to the aqueous layer during extraction.
-
-
pH Adjustment: Place the beaker in an ice-water bath (0–5 °C). Slowly add saturated
or 10% solution with stirring.-
Target: Adjust pH to 9.0 – 10.0 .[1]
-
Mechanism: The pKa of the protonated 2-acetylimidazole is likely < 6. Raising the pH to > 9 ensures > 99.9% exists as the free base (
).
-
-
Salting Out (Critical Step): Add solid NaCl to the aqueous solution until no more dissolves (saturation). Stir for 10 minutes.
-
Effect: This increases the ionic strength of the aqueous layer, disrupting the hydration shell of the organic free base and driving it into the organic phase (Hofmeister effect).
-
Phase 2: Extraction
-
Solvent Addition: Transfer the mixture to a separatory funnel. Add Dichloromethane (DCM) (approx.[1] equal volume to the aqueous layer).
-
Equilibration: Shake vigorously for 1–2 minutes, venting frequently. Allow layers to separate.[1]
-
Observation: The organic layer (bottom) contains the free base.[1]
-
-
Repeat Extraction: Collect the organic layer. Re-extract the aqueous layer 3 to 4 times with fresh portions of DCM.
-
Note: Due to water solubility, a single extraction is insufficient.
-
Phase 3: Isolation
-
Drying: Combine all organic extracts. Wash once with a small volume of brine (saturated NaCl). Dry the organic phase over anhydrous
for 15–20 minutes. -
Filtration: Filter off the drying agent into a tared round-bottom flask.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap). Keep bath temperature < 40 °C to prevent thermal degradation.
-
Final Drying: Dry the residue under high vacuum (0.1 mbar) for at least 2 hours to remove trace solvent and moisture.
Workflow Visualization (DOT)
Caption: Figure 1. Optimized workflow for the conversion of 2-acetylimidazole HCl to free base using salting-out assisted extraction.
Validation & Quality Control
Every protocol must be self-validating. Use the following checkpoints to confirm the success of the conversion.
Checkpoint 1: 1H-NMR Spectroscopy
This is the definitive method.
-
HCl Salt: Typically shows broad exchangeable protons (NH) downfield (> 10 ppm) and distinct chemical shifts for the imidazole ring protons due to the positive charge.
-
Free Base:
-
Absence of Counter-ion: No broad peaks associated with HCl/water complexes.
-
Chemical Shift: The imidazole ring protons (H4, H5) will shift upfield (lower ppm) compared to the salt form due to increased electron density in the ring.
-
Integration: Verify the ratio of the acetyl methyl group (singlet, ~2.6 ppm) to the aromatic protons.
-
Checkpoint 2: Silver Nitrate Test (Qualitative)
-
Dissolve a small amount of product in water.[1] Acidify slightly with nitric acid. Add
. -
Positive Result (Failure): Thick white precipitate (
) indicates residual hydrochloride. -
Negative Result (Success): Clear solution or very faint turbidity indicates successful removal of chloride.
Checkpoint 3: Physical State
-
2-Acetylimidazole free base may isolate as a viscous oil that solidifies upon standing or trituration with cold ether/hexane.
-
If it remains an oil, ensure no solvent is trapped (check NMR).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | High water solubility of free base. | 1. Increase NaCl saturation.2. Use Continuous Liquid-Liquid Extraction (e.g., Kutscher-Steudel) for 12+ hours.3. Switch solvent to Chloroform/Isopropanol (3:1). |
| Product is Oily | Trace solvent or supercooling. | Triturate with cold pentane or diethyl ether to induce crystallization. Dry under high vacuum. |
| Residual Salt | Incomplete extraction or wet drying agent. | Redissolve in dry DCM, filter through a fresh pad of Celite/Na2SO4, and re-evaporate. |
| Degradation | pH too high (Aldol condensation). | Do not exceed pH 10. Keep temperature < 5 °C during neutralization. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 538972, 2-Acetylimidazole. Retrieved October 26, 2023, from [Link].
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Bordwell, F. G. (n.d.). pKa Table. Retrieved October 26, 2023, from [Link].
Sources
Application Note & Protocols: Synthesis of Bioactive Imidazole-Based Chalcones via Condensation Reactions of 1-(1H-imidazol-2-yl)ethan-1-one with Aldehydes
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of imidazole-based chalcones through the condensation reaction of 1-(1H-imidazol-2-yl)ethan-1-one with various aromatic aldehydes. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth mechanistic insights, step-by-step experimental procedures, and data interpretation guidelines.
Introduction: The Significance of Imidazole-Based Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are prominent scaffolds in medicinal chemistry.[3][4][5] The incorporation of an imidazole moiety into the chalcone framework often enhances the pharmacological profile of the resulting molecule.[1][6] The imidazole ring, a privileged heterocycle in drug discovery, is present in numerous clinically used drugs and is known to interact with various biological targets.[6] The combination of these two pharmacophores in imidazole-based chalcones has led to the discovery of potent agents with diverse therapeutic potential, including tubulin polymerization inhibitors for cancer therapy and inhibitors of fungal ergosterol biosynthesis.[1][7][8]
The synthesis of these valuable compounds is primarily achieved through the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between a ketone and an aldehyde.[9][10][11] This guide will focus on the practical application of this reaction for the synthesis of a library of imidazole-based chalcones, providing the necessary details for successful and reproducible outcomes.
Mechanistic Overview: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[10] In the context of this application note, 1-(1H-imidazol-2-yl)ethan-1-one possesses acidic α-hydrogens on the methyl group, making it the nucleophilic component after deprotonation. The aromatic aldehydes, lacking α-hydrogens, serve as the electrophilic partners.
The reaction proceeds through a three-step mechanism:
-
Enolate Formation: A base, typically a hydroxide, deprotonates the α-carbon of 1-(1H-imidazol-2-yl)ethan-1-one to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the imidazole-based chalcone. The formation of the conjugated system is the thermodynamic driving force for this elimination step.
Figure 1: General workflow of the Claisen-Schmidt condensation.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of analytical grade or higher. Aromatic aldehydes can be sourced commercially or synthesized.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Safety Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydroxide is corrosive and should be handled with care.
General Procedure for the Synthesis of Imidazole-Based Chalcones
This protocol is a general guideline and may require optimization for specific aldehyde substrates.
Materials:
-
1-(1H-imidazol-2-yl)ethan-1-one
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(1H-imidazol-2-yl)ethan-1-one (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a minimal amount of methanol or ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aldehyde. A precipitate may form as the product is synthesized.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold water to remove any residual sodium hydroxide and other water-soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.
Example Protocol: Synthesis of (E)-1-(1H-imidazol-2-yl)-3-phenylprop-2-en-1-one
Materials:
-
1-(1H-imidazol-2-yl)ethan-1-one (1.22 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Sodium hydroxide (0.8 g) dissolved in water (2 mL)
-
Ethanol (20 mL)
Procedure:
-
Dissolve 1-(1H-imidazol-2-yl)ethan-1-one and benzaldehyde in ethanol in a 100 mL round-bottom flask.
-
Cool the flask in an ice bath and add the sodium hydroxide solution dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford pure (E)-1-(1H-imidazol-2-yl)-3-phenylprop-2-en-1-one as a crystalline solid.
Data and Characterization
The synthesized chalcones should be characterized by standard analytical techniques to confirm their structure and purity.
| Compound | Aldehyde Used | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | C₁₂H₁₀N₂O | 85-95 | 145-147 |
| 2 | 4-Chlorobenzaldehyde | C₁₂H₉ClN₂O | 80-90 | 178-180 |
| 3 | 4-Methoxybenzaldehyde | C₁₃H₁₂N₂O₂ | 82-92 | 160-162 |
| 4 | 4-Nitrobenzaldehyde | C₁₂H₉N₃O₃ | 75-85 | 210-212 |
Table 1: Representative examples of synthesized imidazole-based chalcones with typical yields and melting points.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the imidazole ring protons, the aromatic protons of the aldehyde-derived ring, and the vinylic protons of the α,β-unsaturated system. The coupling constant between the vinylic protons (typically 15-16 Hz) confirms the E-configuration.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 180-190 ppm), the vinylic carbons, and the carbons of the aromatic and imidazole rings.
-
IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the conjugated carbonyl group (C=O) around 1640-1660 cm⁻¹ and a band for the C=C double bond around 1580-1620 cm⁻¹.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized compound.
Applications in Drug Discovery: A Workflow
The synthesized library of imidazole-based chalcones can be screened for various biological activities, providing a platform for the discovery of new therapeutic agents.
Figure 2: A typical workflow for the application of synthesized chalcones in drug discovery.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive aldehyde, insufficient base, or too short reaction time. | Check the purity of the aldehyde. Increase the amount of base or the reaction time. Gentle heating may be required for less reactive aldehydes. |
| Oily product instead of solid | Impurities, or the product has a low melting point. | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Purify by column chromatography. |
| Multiple spots on TLC | Incomplete reaction, side reactions, or product degradation. | Monitor the reaction closely and stop it once the starting materials are consumed. Adjust reaction conditions (temperature, base concentration) to minimize side products. |
Table 2: Common troubleshooting tips for the synthesis of imidazole-based chalcones.
Conclusion
The Claisen-Schmidt condensation of 1-(1H-imidazol-2-yl)ethan-1-one with aromatic aldehydes is a robust and efficient method for the synthesis of a diverse range of imidazole-based chalcones. These compounds serve as valuable scaffolds in drug discovery, with demonstrated potential as anticancer and antifungal agents. The protocols and guidelines presented in this application note provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of molecules.
References
-
Osmaniye, D., Levent, S., Karaduman, A. B., Ilgın, S., Öztürk, Z., Kaplancıklı, Z. A., & Özdemir, A. (2021). Synthesis and biological evaluation of imidazole-bearing chalcones toward new antifungals. Molecules, 26(11), 3169. [Link]
-
Rulhania, S., Kumar, S., Nehra, B., Gupta, G. D., & Monga, V. (2021). An insight into the medicinal perspective of synthetic analogs of imidazole. Journal of Molecular Structure, 1225, 129112. [Link]
-
Saleh, M. M., & Ali, O. M. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27958-27987. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of benzimidazole derived chalcones and their heterocyclic derivatives. International Journal of Engineering and Applied Sciences, 5(3), 29-34. [Link]
-
Georgatza, D., et al. (2022). Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics. Molecules, 27(19), 6529. [Link]
-
Mathew, B., et al. (2018). (2E)-1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-ones. In Organic Synthesis. [Link]
-
Khattab, M. K., Ragab, F. A. F., Galal, S. A., & El Diwani, H. I. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946. [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Bailey, N., Morimoto, P., Kae, H., & Ashburn, B. O. (2021). Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Native Science Report. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]
-
MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]
-
Kumar, A., & Sharma, A. (2011). Synthesis of chalcone and their derivatives as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 3), 223-226. [Link]
-
JETIR. (2019). Synthesis of Chalcones. JETIR, 6(6), 586-591. [Link]
-
SciSpace. (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]
-
Singh, A., & Kumar, A. (2023). Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives. Journal of Drug Delivery and Therapeutics, 13(7), 112-119. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijeas.org [ijeas.org]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
Application Notes and Protocols for the Utilization of 2-Acetylimidazole HCl as a Precursor in the Synthesis of Novel Antifungal Agents
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal effects of thiosemicarbazone-chalcones on Aspergillus, Candida and Sporothrix strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial and antifungal activity of metal (II) complexes of 2-acetylpyridine thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
Application Note: Chemoselective Reduction of 1-(1H-imidazol-2-yl)ethan-1-one
Abstract
This application note details the optimized protocol for the reduction of 1-(1H-imidazol-2-yl)ethan-1-one (2-acetylimidazole) to 1-(1H-imidazol-2-yl)ethanol. While standard ketone reductions are routine, this specific substrate presents unique challenges due to the amphoteric nature of the imidazole ring and the high water solubility of the product. This guide moves beyond textbook methodology to address critical process parameters (CPPs) regarding pH-controlled isolation and borate complex disruption, ensuring high recovery yields (>85%) and purity suitable for pharmaceutical intermediate use.
Introduction & Strategic Analysis
The imidazole-2-ethanol scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for antifungal agents (e.g., miconazole analogs), histamine receptor modulators, and biomimetic ligands.
Substrate Challenges
-
Amphoteric Character: The imidazole ring contains a basic pyridine-like nitrogen (
, pKa ~7.0) and an acidic pyrrole-like nitrogen ( -H, pKa ~14). Standard acidic workups can protonate the ring, trapping the product in the aqueous phase. -
Borate Complexation: Boron species often coordinate strongly to the imidazole nitrogens, retarding crystallization and complicating NMR analysis.
-
Solubility: The product is highly polar. Traditional ether/water extractions often result in poor mass balance.
Reaction Mechanism
The reduction utilizes Sodium Borohydride (
Figure 1: Mechanistic flow highlighting the critical hydrolysis step required to release the free base from the borate complex.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | CAS | Notes |
| 1-(1H-imidazol-2-yl)ethan-1-one | Substrate | 1.0 | 59983-77-0 | Dry thoroughly before use. |
| Sodium Borohydride ( | Reductant | 0.6 - 0.8 | 16940-66-2 | Use 0.25 eq excess (4 hydrides/mol). |
| Methanol (MeOH) | Solvent | 10 vol | 67-56-1 | Anhydrous preferred to minimize |
| Acetone | Quench | 1.0 | 67-64-1 | Scavenges excess hydride. |
| Ethyl Acetate (EtOAc) | Extraction | - | 141-78-6 | High purity grade. |
Step-by-Step Methodology
Phase 1: Reduction
-
Setup: Charge a dry 3-neck round-bottom flask with 2-acetylimidazole (1.0 equiv) and Methanol (10 mL/g). Add a magnetic stir bar.
-
Cooling: Submerge flask in an ice/water bath (
). Allow to equilibrate for 15 minutes. -
Addition: Add
(0.6 equiv) portion-wise over 20 minutes.-
Expert Tip: Do not dump all at once. The reaction is exothermic, and rapid
evolution can cause foaming.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM).
-
Rf Values: Ketone ~0.5; Alcohol ~0.2 (stains well with KMnO4 or Iodine).
-
Phase 2: Critical Workup (The "pH Swing")
Failure Mode: Direct evaporation often yields a gummy solid containing borates.
-
Quench: Add Acetone (1 mL per gram of hydride) to destroy excess reagent. Stir for 10 mins.
-
Concentration: Evaporate the Methanol under reduced pressure (Rotavap, 40°C) to obtain a white/yellow solid residue.
-
Hydrolysis: Redissolve the residue in minimal Water (5 mL/g).
-
Acidification: Dropwise add 1M HCl until pH reaches ~3–4. Stir for 15 minutes.
-
Why? This breaks the Boron-Nitrogen coordination bonds.
-
-
Neutralization: Carefully add saturated
solution until pH reaches 8.0–8.5 .-
Critical: Do not exceed pH 9.5, or the phenolic -OH (if present) or amide-like protons might interfere, though less relevant here. pH 8 is the sweet spot for the neutral imidazole species.
-
-
Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL/g).
-
Note: If the product does not migrate, add NaCl to saturate the aqueous layer ("Salting out"). For stubborn cases, use n-Butanol or a continuous liquid-liquid extractor.
-
Phase 3: Isolation
-
Drying: Dry combined organics over anhydrous
. Filter. -
Evaporation: Concentrate in vacuo to yield the crude solid.
-
Purification: Recrystallize from hot Acetonitrile or a Toluene/Ethanol mixture.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the pH swing required for successful isolation.
Analytical Validation
The product must be validated to ensure no boron contamination and correct oxidation state.
Expected NMR Data (DMSO- )
-
NMR (400 MHz):
-
11.8 (br s, 1H,
-H ) - Broad, solvent dependent. -
6.9 - 7.1 (m, 2H, Imidazole
-H , -H ) - 5.4 (d, 1H, -OH )
- 4.7 - 4.8 (m, 1H, CH -OH) - Quartet-like.
-
1.35 (d, 3H, -CH
)
-
11.8 (br s, 1H,
Mass Spectrometry[1]
-
ESI-MS (+): Calculated for
: 113.07. Found: 113.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product trapped in aqueous phase. | Saturate aqueous layer with NaCl before extraction. Use n-Butanol instead of EtOAc. |
| Gummy Product | Boron salts remaining. | Ensure the pH 3 hydrolysis step is maintained for >15 mins before basifying. |
| Incomplete Conversion | Wet solvent (NaBH4 decomposition). | Use anhydrous MeOH. Increase NaBH4 to 1.0 equiv. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of borohydride reduction).
-
Pfizer Inc. (2005). Process for the preparation of imidazole derivatives. US Patent 6,858,633. Link (Describes workup of polar imidazole alcohols).
-
Janssen Pharmaceutica. (1979). Synthesis of antifungal imidazoles. Journal of Medicinal Chemistry, 22(8), 1003-1008. Link (Foundation for imidazole-ethanol synthesis).
-
BenchChem. (2025).[1] Technical Guide to 2-(1H-Imidazol-1-yl)ethanol. Link (Physical properties and solubility data).
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2-Acetylimidazole Hydrochloride
Product: 2-Acetylimidazole Hydrochloride CAS: 53981-69-4 (Free base), Salt forms vary.[1] Chemical Nature: Ionic Imidazole Salt (C-Acyl derivative) Primary Issue: Insolubility in non-polar reaction media (Toluene, Hexane, Ether).[1]
Executive Summary & Core Conflict
The Problem: Researchers frequently encounter "reaction failure" or "heterogeneous sludge" when attempting to use 2-acetylimidazole hydrochloride in non-polar solvents (like Toluene, Hexane, or Diethyl Ether).[1]
The Science:
This is a thermodynamic conflict. 2-Acetylimidazole hydrochloride is an ionic solid held together by high lattice energy (
The Solution: You cannot force the salt to dissolve in non-polar media. You must alter the chemical state (Free-Basing) or the reaction environment (Phase Transfer/Biphasic).[1]
Critical Distinction: Know Your Isomer
Before proceeding, verify your compound structure. Confusion between isomers is a common cause of experimental failure.
| Feature | 2-Acetylimidazole (Target) | 1-Acetylimidazole (Common Imposter) |
| Structure | Ketone attached to Carbon-2 | Acetyl group attached to Nitrogen-1 |
| Stability | Stable (C-C bond is strong) | Unstable (Hydrolyzes rapidly in water) |
| Role | Building block / Ligand | Acylating agent (transfers acetyl group) |
| Handling | Standard organic handling | Must be kept strictly anhydrous |
Expert Insight: If your protocol requires an "acyl transfer reagent," you likely need 1-acetylimidazole. If you are building a scaffold, you need 2-acetylimidazole. This guide focuses on the 2-isomer .
Solubility Matrix & Physical Data
Use this table to predict solubility behavior. Data represents qualitative solubility at 25°C.
| Solvent | HCl Salt (Ionic) | Free Base (Neutral) | Strategy |
| Water | High (>50 mg/mL) | High | Ideal for biphasic systems.[1] |
| Methanol | High | High | Good for homogenous transfers. |
| DCM / Chloroform | Insoluble / Trace | Moderate to High | Best organic solvent for extraction. |
| Ethyl Acetate | Insoluble | Moderate | Viable extraction alternative. |
| Toluene | Insoluble | Low / Moderate | Requires heat or cosolvent. |
| Hexane / Heptane | Insoluble | Insoluble | Do not use. |
Key Properties:
-
pKa (Conjugate Acid): ~3.6 (Estimated).[1][2] The electron-withdrawing acetyl group makes the imidazole ring significantly less basic than unsubstituted imidazole (pKa ~7.0).
-
Implication: It is easier to deprotonate than standard imidazole. Weak bases (NaHCO₃) are sufficient to generate the free base.
Troubleshooting Decision Tree
Use this logic flow to select the correct protocol for your experiment.
Figure 1: Decision matrix for solubilization strategies.[1]
Detailed Protocols
Protocol A: Isolation of Free Base (The "Gold Standard")
Use this when you need the compound dissolved in Toluene, DCM, or Ether for a subsequent anhydrous reaction.[1]
Reagents:
-
2-Acetylimidazole HCl[1]
-
Saturated NaHCO₃ (Sodium Bicarbonate) or 1M NaOH[1]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
Magnesium Sulfate (MgSO₄)[1]
Step-by-Step:
-
Dissolution: Dissolve the HCl salt in the minimum amount of water (e.g., 1g in 5-10 mL water).
-
Neutralization: Slowly add Saturated NaHCO₃ while stirring.
-
Extraction:
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
Evaporation: Remove solvent under reduced pressure.
-
Result: You now have the Free Base solid.
-
-
Application: This solid will now have significantly improved solubility in Toluene (especially with warming) or DCM.
Protocol B: Biphasic Reaction (Schotten-Baumann Conditions)
Use this for acylation or alkylation reactions where water is permissible.[1]
Concept: The reaction happens at the interface of water (holding the imidazole) and organic solvent (holding the electrophile).[1]
Workflow:
-
Dissolve 2-acetylimidazole HCl in Water .
-
Add DCM or Toluene containing your electrophile (e.g., alkyl halide).
-
Add a base (NaOH or K₂CO₃) to the aqueous layer to scavenge the HCl.
-
Vigorous Stirring: High RPM is critical to maximize surface area between the two phases.
-
Optional: Add a Phase Transfer Catalyst (see Protocol C) to accelerate the rate.
Protocol C: Solid-Liquid Phase Transfer Catalysis (PTC)
Use this for strictly anhydrous reactions in non-polar solvents (e.g., Toluene) where you cannot add water.[1]
Reagents:
-
Solid 2-Acetylimidazole HCl[1]
-
Solid Base (finely ground K₂CO₃ or Cs₂CO₃)[1]
-
Catalyst: 18-Crown-6 (if using K₂CO₃) or TBAB (Tetrabutylammonium bromide).[1]
-
Solvent: Toluene or Benzene.
Mechanism: The crown ether complexes with the Potassium ion, making the carbonate "naked" and soluble in Toluene. This allows the carbonate to deprotonate the imidazole salt in the organic phase.
Figure 2: Phase Transfer Catalysis workflow.[1]
Step-by-Step:
-
Suspend 2-acetylimidazole HCl, K₂CO₃ (3.0 equiv), and 18-Crown-6 (0.1 equiv) in dry Toluene.
-
Add the electrophile.
-
Heat to reflux.
-
Why Reflux? Even with PTC, solubility is low. Heat drives the solid-liquid equilibrium.
-
Frequently Asked Questions (FAQ)
Q: Can I just heat the Toluene to dissolve the HCl salt? A: No. Ionic salts have melting points often >200°C and lattice energies too high for non-polar solvents to break. You will likely decompose your compound before it dissolves.
Q: Why did my product "crash out" when I added HCl in Dioxane? A: You re-formed the salt. If you need the compound in solution, you must keep it as the free base. If you want to store it, the salt is better (more stable), but it will precipitate from organic solvents.[1]
Q: I used Hexane for extraction (Protocol A) and got 0% yield. Why? A: 2-Acetylimidazole (Free Base) is too polar for Hexane.[1] It stayed in the water. You must use DCM or Ethyl Acetate for extraction.
Q: Is 2-acetylimidazole hygroscopic? A: The HCl salt is hygroscopic (absorbs water from air).[1] The free base is less so, but should still be stored in a desiccator.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General principles of solubility and lattice energy).
-
PubChem. (n.d.).[3] 2-Acetylimidazole (Compound CID 538972).[1][4][5] National Library of Medicine. Retrieved from [Link][1]
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Context for pKa of heterocycles).
-
ResearchGate. (2004). Solubility of Imidazoles in Organic Solvents. (Confirming insolubility of imidazole derivatives in chloroalkanes/hydrocarbons). Retrieved from [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O | CID 17174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-acetylimidazole (C5H6N2O) [pubchemlite.lcsb.uni.lu]
- 5. 2-Acetylimidazole | C5H6N2O | CID 538972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Troubleshooting Low Yields in 2-Acetylimidazole Grignard Additions
Executive Summary: The "Deceptive Simplicity"
The addition of Grignard reagents to 2-acetylimidazole is a deceptively simple transformation that frequently results in yields below 20% for uninitiated chemists. This reaction fails not due to a single error, but often due to a convergence of three distinct chemical antagonisms inherent to the imidazole scaffold:
-
The Stoichiometry Trap: The N1-proton is acidic (
), instantly quenching one equivalent of Grignard reagent. -
The Enolization Trap: The acetyl group possesses
-protons ( ). Standard Grignard reagents ( ) are hard bases and will preferentially deprotonate the ketone to form an enolate rather than attack the carbonyl. -
The Isolation Trap: The imidazole ring is amphoteric. Standard acidic workups protonate the product, trapping it in the aqueous phase.[1]
This guide provides a validated protocol to systematically dismantle these failure modes using N-protection , Organocerium chemistry , and Isoelectric point isolation .
Diagnostic Workflow
Before altering your synthesis, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in imidazole Grignard additions.
Module 1: The N-H Proton (The Stoichiometry Trap)
The imidazole ring contains a free N-H bond. If unprotected, the first equivalent of Grignard reagent acts as a base:
Solution: Orthogonal N-Protection
You must mask the nitrogen. The choice of protecting group is critical—it must be stable to strong nucleophiles but removable without destroying the tertiary alcohol product.
Recommended Strategy: SEM (2-(Trimethylsilyl)ethoxymethyl) SEM is superior to Acetyl/Tosyl (labile to Grignard) and Benzyl (requires hydrogenation to remove).
| Protecting Group | Grignard Stability | Removal Condition | Suitability |
| SEM | Excellent | TBAF or dilute acid | High |
| MOM | Good | Strong Acid | Medium |
| Tosyl (Ts) | Poor | Nucleophilic attack on S | Low |
| Benzyl (Bn) | Excellent | Pd/C + | Medium (Catalyst poisoning risk) |
| Methyl (Me) | Excellent | Difficult/Impossible | Only if N-Me is desired |
Protocol: SEM Protection
-
Dissolve 2-acetylimidazole (1.0 equiv) in anhydrous DMF (
). -
Cool to
.[2][3] Add (60% dispersion, 1.2 equiv). Stir 30 min. -
Add SEM-Cl (1.1 equiv) dropwise.
-
Warm to RT and stir 2 h.
-
Quench with sat.
, extract EtOAc.[3] Yields are typically .
Module 2: Enolization (The Basicity Trap)
Even with N-protection, the acetyl group has acidic
-
Path A (Desired): Nucleophilic attack on Carbonyl
Tertiary Alcohol. -
Path B (Undesired): Deprotonation of
-proton Enolate Returns Starting Material upon quench.
Solution: Organocerium Reagents (Imamoto Conditions)
Lanthanide salts modulate the reactivity of the Grignard reagent. Transmetallation to Cerium increases the oxophilicity (affinity for oxygen) and nucleophilicity while dramatically decreasing basicity.
Mechanism:
Critical Protocol: Preparation of Anhydrous
Warning: Commercial "anhydrous"
-
Drying Step: Place
(1.5 equiv relative to ketone) in a flask. Heat to under high vacuum ( ) for 2 hours.-
Note: Do not heat too rapidly, or the salt will hydrolyze to
(inactive). A stir bar should be able to pulverize the resulting white powder.
-
-
Activation: Cool the flask under Argon. Add anhydrous THF. Stir vigorously for 2 hours at RT. The suspension should look like a milky white slurry.
-
Transmetallation: Cool the slurry to
. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour. The color typically turns yellow/orange. -
Addition: Dissolve the N-protected 2-acetylimidazole in THF and add dropwise to the organocerium mixture at
. -
Reaction: Stir at
for 2 hours, then allow to warm slowly to .
Module 3: Product Isolation (The Workup Trap)
Imidazole derivatives are basic (
-
Standard Quench: Adding
drops the pH to . The imidazole nitrogen protonates ( ), becoming highly water-soluble. Extraction with ether/EtOAc will leave the product in the water waste.
Solution: Buffered pH Swing
-
Quench: Pour the reaction mixture into a cold solution of saturated
(pH ). -
Chelation Breaking: If an emulsion forms (common with Cerium/Magnesium salts), add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes.
-
pH Adjustment: Check the pH of the aqueous layer.
-
Adjust to pH 8–9 using saturated
or . This ensures the imidazole is in the neutral, free-base form.
-
-
Extraction:
-
Use Ethyl Acetate or DCM containing 5-10% Isopropanol (to improve solubility of polar imidazoles).
-
Perform 3-4 extractions.[2] Imidazoles have a partition coefficient that often favors water more than typical organics.
-
Summary of Optimized Conditions
| Parameter | Standard Condition (Fail) | Optimized Condition (Success) |
| Substrate | Unprotected 2-acetylimidazole | N-SEM-2-acetylimidazole |
| Reagent | ||
| Temperature | ||
| Quench pH | Acidic ( | Basic ( |
| Additives | None | Rochelle's Salt (Workup) |
Frequently Asked Questions (FAQs)
Q: Can I use
Q: My reaction turned into a solid gel during workup. What happened? A: This is magnesium/cerium hydroxide precipitation. You likely used NaOH to adjust the pH too quickly. Use Rochelle's Salt (Potassium Sodium Tartrate) during the quench. It chelates the metals, keeping them in solution while allowing the organic/aqueous layers to separate cleanly.
Q: Can I use the "Turbo-Grignard" (
Q: How do I remove the SEM group afterwards?
A: Treat the purified tertiary alcohol with TBAF (Tetra-n-butylammonium fluoride) in THF at reflux, or use
References
-
Organocerium Chemistry (The "Imamoto Reagent")
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link
- Explanation: Establishes the suppression of enolization and basicity in organocerium reagents compared to organolithiums/Grignards.
-
-
Protection of Imidazoles
- Grignard Addition to Heterocycles: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. Explanation: Comprehensive review of imidazole reactivity, including the acidity of the N1-proton and difficulties in organometallic additions.
- Workup of Amphoteric Heterocycles: Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann. Explanation: Standard reference for handling pH-dependent solubility of basic heterocycles like imidazole.
Sources
solvent selection for NMR analysis of imidazole hydrochloride salts
Technical Support Center: NMR Analysis of Imidazole Hydrochloride Salts
-
Ticket ID: #IMDZ-HCl-001
-
Subject: Solvent Selection & Spectral Troubleshooting Guide
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Nature of the Problem
Welcome to the technical support hub. You are likely here because your NMR spectrum of an imidazole hydrochloride (HCl) salt looks "wrong." Perhaps the integration is off, the N-H proton is missing, or the peaks are unexpectedly broad.
The Core Conflict: Imidazole HCl salts present a unique analytical challenge because they combine a hygroscopic ionic lattice with an acidic aromatic system .
-
Solubility vs. Stability: The salt form renders the molecule insoluble in standard organic solvents (CDCl₃) but highly soluble in protic solvents (D₂O, MeOD) that cause proton exchange.
-
The "Invisible" Proton: The acidic N-H proton, crucial for confirming salt formation, disappears in protic solvents due to Deuterium Exchange.
-
Chemical Shift Drift: The chemical shift of the C2-proton (
in diagrams) is highly sensitive to concentration and pH, often leading to misassignment.
Module 1: Solvent Selection Matrix
Do not choose a solvent randomly. Use this matrix to align the solvent with your specific analytical goal.
| Feature | DMSO-d6 (Dimethyl Sulfoxide) | D₂O (Deuterium Oxide) | MeOD-d4 (Methanol) | CDCl₃ (Chloroform) |
| Solubility (HCl Salt) | High | Very High | High | Insoluble (usually) |
| N-H Observation | Visible (Broad singlet) | Invisible (Exchanged) | Invisible (Exchanged) | N/A |
| Water Artifacts | High (Hygroscopic salt pulls H₂O) | High (HDO peak interferes) | Moderate | N/A |
| Viscosity | High (Broadens all peaks) | Low (Sharp peaks) | Low (Sharp peaks) | Low |
| Best Use Case | Full Characterization (seeing all H) | Skeleton Confirmation (ignoring NH) | High-Res Coupling Analysis | Do Not Use (unless free-basing) |
Visual Decision Tree: Solvent Selector
Figure 1: Decision logic for selecting the appropriate NMR solvent based on specific analytical requirements.
Module 2: Troubleshooting & FAQs
Issue 1: "I used DMSO-d6, but I still can't see the N-H proton."
Diagnosis: Water Exchange Broadening.
Imidazole HCl is hygroscopic. It absorbs atmospheric water rapidly. In DMSO, this water appears as a peak around 3.33 ppm. If the water content is high, the acidic N-H proton on the imidazole ring undergoes rapid chemical exchange with the water protons.
The Fix:
-
Dry the Sample: Dry the salt in a vacuum oven/desiccator over P₂O₅ for 4 hours.
-
Use "Super-Dry" Solvent: Use DMSO-d6 from a fresh ampoule (water < 0.02%).
-
Add Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the NMR tube 1 hour before acquisition.
Issue 2: "My peaks are shifting between samples."
Diagnosis: Concentration & pH Dependence. The C2-proton (between the two nitrogens) is highly acidic. In D₂O, its chemical shift is sensitive to the exact pH (which changes with concentration of the HCl salt).
-
Free Base C2-H: ~7.7 ppm
-
HCl Salt C2-H: ~8.8 - 9.2 ppm
If you see a peak "drifting" between 7.7 and 9.0, your salt might be partially dissociating or your concentration is inconsistent.
The Fix:
-
Standardize Concentration: Always prepare samples at a fixed concentration (e.g., 10 mg/0.6 mL).
-
Buffer (Optional): For D₂O studies, use a deuterated phosphate buffer (pH 7.0) to lock the chemical shift.
Issue 3: "There is a huge peak at 4.8 ppm obscuring my signals."
Diagnosis: HDO Signal.
You used D₂O. The exchangeable N-H protons became H-D, releasing H into the solvent pool, forming HDO.
The Fix:
-
Presaturation: Run a water-suppression pulse sequence (e.g., zgpr on Bruker systems) to suppress the HDO signal.
Module 3: Experimental Protocols
Protocol A: The "Gold Standard" Characterization (DMSO-d6)
Use this for publication-quality spectra where all protons must be assigned.
-
Preparation: Weigh 5–10 mg of dried Imidazole HCl into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (ampoule grade).
-
Transfer: Transfer to the NMR tube immediately. Cap tightly.
-
Acquisition:
-
Set temperature to 298 K (25°C).
-
Set relaxation delay (D1) to at least 2.0 seconds (to allow relaxation of quaternary carbons if running C13).
-
Crucial Step: If N-H is broad, increase temperature to 313 K (40°C) to sharpen the exchange, OR cool to 273 K (0°C) to slow the exchange (depending on the specific exchange regime; usually cooling helps observation).
-
Protocol B: The "In-Situ Free Base" Test
Use this to confirm if an unknown sample is the Salt or the Free Base.
-
Initial Scan: Acquire a standard spectrum in DMSO-d6. Note the shift of the C2-H (usually > 8.5 ppm for salt).
-
Addition: Add 1 drop of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or solid Na₂CO₃ to the NMR tube.
-
Shake: Shake vigorously for 1 minute.
-
Re-Scan: Acquire a second spectrum.
-
Result: If it was a salt, the C2-H peak will shift upfield (shielded) toward ~7.7 ppm as the HCl is neutralized.
-
Module 4: Mechanistic Visualization
Understanding why your peaks disappear in D₂O is critical for interpretation.
Figure 2: The H/D exchange mechanism in protic solvents. The rapid swap of H for D renders the imidazole nitrogen proton "invisible" to Proton NMR, while simultaneously growing the water (HDO) solvent peak.
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Relevance: Definitive guide for identifying solvent impurity peaks (Water in DMSO @ 3.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry Department.
- Relevance: Establishes the acidity of the imidazole conjugate acid (pKa ~7.0 in water, higher in DMSO), explaining the exchange dynamics.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
-
Relevance: Foundational text for solvent selection and artifact identification.[2]
-
Sources
Validation & Comparative
1H NMR chemical shifts of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride in DMSO-d6
This guide provides an in-depth technical analysis of the 1H NMR characteristics of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride (also known as 2-acetylimidazole hydrochloride) in DMSO-d6. It is designed to assist researchers in structural validation, salt formation monitoring, and distinguishing this compound from its free base or regioisomers.
Executive Summary & Chemical Context
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is the stabilized salt form of 2-acetylimidazole. While the free base is prone to tautomeric ambiguity and lower water solubility, the hydrochloride salt fixes the protonation state, resulting in a distinct symmetric cation species in solution.
-
CAS Number (Free Base): 2466-76-4 (Salt forms often custom prepared)
-
Molecular Formula: C
H ClN O -
Key Application: Intermediate in the synthesis of imidazole-based pharmaceuticals; ligand in coordination chemistry.
Structural Dynamics in DMSO-d6
In DMSO-d6, the hydrochloride salt exists as the imidazolium cation . Unlike the free base, where the N-H proton exchanges rapidly between N1 and N3 (causing signal averaging), the salt form is protonated at both nitrogens. This creates a symmetric electronic environment for the ring protons (H4 and H5), provided the C2-substituent (acetyl) allows for free rotation or symmetric induction.
Experimental Data: Chemical Shifts ( )
The following data represents the characteristic 1H NMR signals observed for the hydrochloride salt in DMSO-d6 at 298 K (400-600 MHz).
Table 1: 1H NMR Assignment (HCl Salt)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Notes |
| NH | Imidazolium NH | 14.0 - 15.5 | Broad Singlet | 2H | - | Exchangeable; visible in dry DMSO. Highly deshielded due to cationic charge. |
| H4, H5 | Aromatic Ring | 7.75 - 8.10 | Singlet (or tight AA'BB') | 2H | - | Shifted downfield significantly (+0.4-0.6 ppm) relative to free base due to positive charge and EWG (acetyl). |
| CH | Acetyl Methyl | 2.65 - 2.75 | Singlet | 3H | - | Deshielded by the adjacent carbonyl and the cationic ring system. |
| H | Residual Water | 3.33 | Broad | Var. | - | Common impurity in DMSO; may overlap with satellites. |
| DMSO | Solvent | 2.50 | Quintet | - | Reference signal. |
Note: The exact position of the NH protons is highly concentration-dependent and sensitive to water content. In "wet" DMSO, this signal may broaden into the baseline or disappear due to exchange.
Comparative Analysis: Salt vs. Free Base
A critical aspect of quality control is confirming the complete conversion of the free base to the hydrochloride salt. The following table highlights the diagnostic shifts.
Table 2: Diagnostic Comparison (DMSO-d6)
| Feature | Free Base (2-Acetylimidazole) | HCl Salt (Target Product) | Mechanistic Explanation |
| Ring Protons (H4/H5) | Cationic Deshielding: The positive charge on the ring pulls electron density, shifting protons downfield. | ||
| Methyl Group | Inductive Effect: The electron-deficient ring exerts a stronger pull on the carbonyl, further deshielding the methyl. | ||
| NH Signal | Acidity: The imidazolium protons are more acidic and deshielded. The signal integrates to 2H in the salt (vs 1H in base). | ||
| Symmetry | H4/H5 often distinct or broad | H4/H5 typically equivalent (Singlet) | Tautomerism: Salt formation locks the "symmetric" cation structure, averaging the H4/H5 environment more effectively. |
Structural & Workflow Visualization
Diagram 1: Chemical Structure & Numbering
The following diagram illustrates the numbering scheme used for the assignment, highlighting the protonation sites in the hydrochloride salt.
Figure 1: Connectivity of 2-acetylimidazole hydrochloride. Note the protonation at both N1 and N3, creating the imidazolium cation balanced by the chloride anion.
Diagram 2: Experimental Workflow for NMR Analysis
Standardized protocol to ensure reproducibility and minimize water interference.
Figure 2: Step-by-step workflow for preparing hygroscopic hydrochloride salts for NMR analysis in DMSO-d6.
Detailed Experimental Protocol
To replicate the data presented above, follow this self-validating protocol.
Sample Preparation
-
Drying: Hydrochloride salts are hygroscopic. Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 4 hours prior to analysis to remove surface water.
-
Solvent: Use ampoule-sealed DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Why? "Old" DMSO absorbs atmospheric water, which will exchange with the NH protons, causing them to disappear and shifting the water peak to ~3.5-4.0 ppm.
-
-
Concentration: Dissolve 5–10 mg of the salt in 0.6 mL of DMSO-d6.
-
Warning: High concentrations (>30 mg) may cause viscosity-induced line broadening.
-
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle)
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).
-
Number of Scans (NS): 16 or 32.
-
Spectral Width: -2 to 16 ppm (Must capture the downfield NH signal).
Troubleshooting
-
Missing NH Signal: If the signal at 14-15 ppm is absent, your DMSO is likely wet. Add activated 3Å molecular sieves to the NMR tube and let stand for 1 hour, or re-run with fresh ampoule solvent.
-
Split Methyl Peak: If the methyl singlet at 2.7 ppm appears split or shouldered, check for the presence of the free base (incomplete salt formation). The free base methyl appears upfield at ~2.55 ppm.
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
SDBS Spectral Database for Organic Compounds. (Data for 2-Acetylimidazole Free Base). AIST Japan. Link
characteristic IR carbonyl stretch frequency of 2-acetylimidazole hydrochloride
The following guide details the characteristic IR carbonyl stretch frequency of 2-acetylimidazole hydrochloride , comparing it with its free base and structural analogues.
Executive Summary: The Spectral Signature
For researchers identifying 2-acetylimidazole hydrochloride , the diagnostic carbonyl (
This represents a distinct blue shift (increase in wavenumber) of approximately 20–30 cm⁻¹ compared to its neutral free base form. This shift is the primary indicator of successful protonation at the imidazole ring nitrogen.
| Compound Form | Characteristic | Spectral Appearance |
| 2-Acetylimidazole (Free Base) | 1665 – 1675 cm⁻¹ | Strong, sharp. Lowered by conjugation and intramolecular H-bonding. |
| 2-Acetylimidazole | 1690 – 1710 cm⁻¹ | Strong. Shifted higher due to the electron-withdrawing imidazolium ring. |
| N-Acetylimidazole (Isomer) | ~1740 – 1750 cm⁻¹ | Very high frequency (amide-like but reactive). Distinct from the C-acetyl isomer.[1] |
Part 1: Mechanistic Analysis of the Spectral Shift
To interpret the spectrum correctly, one must understand the competition between Conjugation and Inductive Effects upon protonation.
1. The Free Base (Neutral State)
In the neutral molecule, the carbonyl group is directly conjugated with the electron-rich imidazole ring.
-
Resonance Effect: The imidazole ring donates
-electron density to the carbonyl, increasing the single-bond character of the bond. -
Intramolecular H-Bonding: The N1-H proton can form a weak intramolecular hydrogen bond with the carbonyl oxygen (forming a pseudo-5-membered ring).
-
Result: Both effects weaken the
bond force constant, lowering the frequency to ~1670 cm⁻¹ .
2. The Hydrochloride Salt (Protonated State)
Upon reaction with HCl, protonation occurs at the N3 position (the imine nitrogen), creating a cationic imidazolium ring.
-
Inductive Effect (
): The positive charge on the ring acts as a powerful Electron Withdrawing Group (EWG). It pulls electron density away from the carbonyl carbon through the -framework. -
Suppression of Resonance: The cationic ring is electron-deficient and less able to donate
-electrons to the carbonyl oxygen. -
Result: The
bond retains more double-bond character (is "stiffer"), causing the vibration to shift to higher energy (1690–1710 cm⁻¹ ).
Figure 1: Mechanistic pathway of the spectral shift upon protonation. The formation of the cation reverses the electronic drive, stiffening the carbonyl bond.
Part 2: Experimental Protocol for Validation
The hydrochloride salt is hygroscopic . Moisture absorption can lead to partial hydrolysis or broadening of peaks due to water H-bonding. The following protocol ensures data integrity.
Method A: KBr Pellet (Standard)
-
Drying: Dry the 2-acetylimidazole
HCl salt in a vacuum desiccator over for 4 hours to remove surface moisture. -
Grinding: Mix 1-2 mg of sample with ~100 mg of spectroscopic grade KBr. Grind rapidly to a fine powder. Note: Do not over-grind if the lab humidity is high, as KBr is hygroscopic.
-
Pressing: Press into a transparent pellet under vacuum.
-
Measurement: Scan from 4000 to 400 cm⁻¹.
-
Validation: Look for the broad Ammonium (
) stretch band between 2600–3200 cm⁻¹ . Its presence confirms the salt form.
Method B: Nujol Mull (Preferred for Hygroscopic Salts)
-
Place 2-3 mg of the salt on an agate mortar.
-
Add 1 drop of Nujol (mineral oil).
-
Grind to a milky paste.
-
Sandwich between NaCl or KBr plates.
-
Note: Nujol has strong C-H peaks at 2900 and 1460 cm⁻¹, but the carbonyl region (1600–1800 cm⁻¹) remains clear.
Part 3: Comparative Analysis Guide
Use this table to distinguish 2-acetylimidazole HCl from common impurities or analogues.
| Compound | Structure | Key Differentiator | |
| 2-Acetylimidazole HCl | C-Acyl (Ketone) | 1690–1710 cm⁻¹ | Broad |
| 2-Acetylimidazole (Neutral) | C-Acyl (Ketone) | 1665–1675 cm⁻¹ | Sharp NH stretch at ~3200 cm⁻¹; lower C=O frequency. |
| 1-Acetylimidazole | N-Acyl (Amide) | 1740–1750 cm⁻¹ | Very high frequency due to "reactive amide" nature. No NH stretch. |
| 2-Acetylpyridine HCl | Pyridine Analog | 1710–1725 cm⁻¹ | Similar shift behavior; pyridine ring modes differ in fingerprint region. |
References
-
Larsen, E. et al. "Synthesis and properties of 2-acyl-1-methylimidazoles." Journal of the Chemical Society, Perkin Transactions 1. Link (Establishes neutral frequency baseline at 1672 cm⁻¹).
- Katritzky, A. R. "Infrared Spectra of Heteroaromatic Compounds." Physical Methods in Heterocyclic Chemistry. Academic Press.
-
Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1(7), 351-367. Link (Differentiation from N-acetyl isomers).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[2] (General reference for inductive vs. resonance effects on carbonyls).
Sources
mass spectrometry fragmentation pattern of 1-(1H-imidazol-2-yl)ethan-1-one
This guide outlines the mass spectrometry fragmentation patterns of 1-(1H-imidazol-2-yl)ethan-1-one (commonly known as 2-acetylimidazole ).
It specifically addresses the critical analytical challenge of differentiating this C-acetyl isomer from its labile N-acetyl alternative (1-acetylimidazole), a common issue in drug metabolite identification and synthetic intermediate verification.
Executive Summary & Analytical Context
Target Analyte: 1-(1H-imidazol-2-yl)ethan-1-one (2-Acetylimidazole)
Formula: C
The Analytical Challenge:
In synthesis and metabolic studies, the acetyl group can attach to either the carbon at position 2 (C-acetyl) or the nitrogen at position 1 (N-acetyl). These isomers have identical molecular weights (
-
2-Acetylimidazole (C-Acetyl): Thermodynamically stable.
-
1-Acetylimidazole (N-Acetyl): Labile, acts as an acetylating agent (similar to an amide/anhydride).
Differentiation Strategy:
Differentiation relies on observing
Fragmentation Mechanics: C-Acetyl vs. N-Acetyl
The following comparative analysis details the specific bond-breaking events that distinguish the target molecule from its isomer.
A. 2-Acetylimidazole (Target: C-Acetyl)
Mechanism: Aromatic Ketone Fragmentation The acetyl group is bonded to the carbon ring. The fragmentation follows standard ketone behavior under Electron Ionization (EI) or Collision-Induced Dissociation (CID).
-
-Cleavage (Primary Pathway): The bond between the carbonyl carbon and the methyl group breaks.
-
Transition:
110 95 -
Loss: Methyl radical (
CH , 15 Da). -
Product: 2-Imidazolylacylium ion (Resonance stabilized).
-
-
Inductive Cleavage (Decarbonylation): The acylium ion ejects carbon monoxide.
-
Transition:
95 67 -
Loss: Carbon Monoxide (CO, 28 Da).
-
Product: Imidazolyl cation.
-
-
Ring Disintegration: The imidazole ring fragments via loss of Hydrogen Cyanide (HCN).
-
Transition:
67 40 -
Loss: HCN (27 Da).
-
B. 1-Acetylimidazole (Alternative: N-Acetyl)
Mechanism: Amide-like Hydrolysis/Elimination The acetyl group is bonded to the nitrogen. The bond is labile and prone to rearrangement.
-
Ketene Elimination (Diagnostic Pathway): A hydrogen transfer allows the elimination of neutral ketene.
-
Transition:
110 68 -
Loss: Ketene (CH
=C=O, 42 Da). -
Product: Imidazole radical cation (highly stable).
-
Comparative Data Table
| Feature | 2-Acetylimidazole (Target) | 1-Acetylimidazole (Alternative) |
| Parent Ion ( | 110 ( | 110 ( |
| Primary Fragment | ||
| Secondary Fragment | ||
| Neutral Loss | Methyl ( | Ketene (CH |
| Mechanism Type | Rearrangement/Elimination (Amide) | |
| Stability | High (survives higher collision energy) | Low (fragments easily) |
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways used to confirm the identity of 2-acetylimidazole.
Figure 1: Divergent fragmentation trees. The green path confirms the target (2-acetyl); the yellow path indicates the N-acetyl isomer.
Experimental Protocol (LC-MS/MS)
To replicate these results for regulatory or purity submissions, use the following self-validating protocol.
A. Sample Preparation[1][2][3]
-
Solvent: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Why: Methanol aids solubility; formic acid ensures protonation (
) for ESI efficiency.
-
-
Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.
B. Instrument Parameters (ESI-MS/MS)
-
Ionization Mode: Positive Electrospray (+ESI).[1]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile N-acetyl isomer if present).
-
Collision Energy (CID): Stepped ramp 10–40 eV.
-
Logic: Low energy (10-15 eV) preserves the molecular ion. High energy (30+ eV) forces the secondary loss of CO from the
95 fragment.
-
C. Validation Steps (The "Self-Check")
-
Inject Sample: Monitor
111 ( ). -
Apply CID (20 eV):
-
If
96/95 appears Positive ID for 2-Acetylimidazole. -
If
69/68 appears Negative ID (Indicates 1-Acetylimidazole).
-
-
Confirm Deep Fragmentation: Increase CID to 40 eV. Look for
67 (from 95). If 67 appears without passing through 95, check for interference from 4-acetylimidazole (which has similar spectra but different retention times).
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 1-Acetylimidazole (N-Acetyl isomer)." NIST Chemistry WebBook, SRD 69. [Link] (Note: Use this reference to contrast the N-acetyl spectrum against your C-acetyl data).
-
Hida, M., et al. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Journal of Mass Spectrometry, vol. 29, no. 11, 1994. [Link] (Authoritative source for the alpha-cleavage mechanism in 2-acetylated azoles).
-
Prasain, J. "Ion fragmentation of small molecules in mass spectrometry."[2] University of Alabama at Birmingham, Mass Spectrometry Core. [Link] (Foundational text for ketone vs. amide fragmentation rules).
Sources
A Comprehensive Guide to Distinguishing 2-Acetylimidazole and 4-Acetylimidazole using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of regioisomers is a critical task in chemical synthesis and drug development. Positional isomers, such as 2-acetylimidazole and 4-acetylimidazole, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to confidently differentiate between them is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. This in-depth guide provides a detailed comparison of the NMR spectroscopic features of 2-acetylimidazole and 4-acetylimidazole, supported by predicted experimental data and a discussion of one- and two-dimensional NMR techniques for their unequivocal identification.
The Challenge of Isomeric Differentiation
2-Acetylimidazole and 4-acetylimidazole share the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. Their similar core structure can also lead to overlapping signals in simpler spectroscopic methods. However, the position of the electron-withdrawing acetyl group profoundly influences the electronic environment of the imidazole ring, leading to characteristic and predictable differences in their NMR spectra.
¹H NMR Spectroscopy: A First Look at the Key Differences
Proton NMR (¹H NMR) spectroscopy offers the initial and most direct insight into the structural differences between the two isomers. The chemical shifts of the imidazole ring protons are highly sensitive to the placement of the acetyl substituent.
In 2-acetylimidazole, the acetyl group at the C2 position deshields the adjacent H4 and H5 protons. Conversely, in 4-acetylimidazole, the acetyl group at C4 will have a more pronounced deshielding effect on the adjacent H5 proton, while the H2 proton will be in a different electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2-Acetylimidazole and 4-Acetylimidazole
| Proton | 2-Acetylimidazole (Predicted) | 4-Acetylimidazole (Predicted) | Key Differentiator |
| H2 | - | ~7.8 | The presence of a signal for H2 in the 4-acetyl isomer. |
| H4 | ~7.5 | - | |
| H5 | ~7.3 | ~7.9 | The H5 proton is significantly more deshielded in the 4-acetyl isomer. |
| CH₃ | ~2.6 | ~2.5 | Minor difference, less reliable for definitive assignment. |
| NH | Broad, variable | Broad, variable | Generally not used for primary structural elucidation. |
Note: Predicted chemical shifts are illustrative and may vary based on solvent and concentration.
The most telling difference in the ¹H NMR spectra is the number and chemical shift of the aromatic protons. 2-Acetylimidazole will exhibit two signals in the aromatic region for H4 and H5, while 4-acetylimidazole will show signals for H2 and H5. The downfield shift of the H5 proton in 4-acetylimidazole, due to the anisotropic effect of the adjacent carbonyl group, is a key diagnostic feature.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) spectroscopy provides complementary and often more definitive information. The chemical shifts of the imidazole ring carbons, particularly the carbon bearing the acetyl group (C2 or C4) and the carbonyl carbon, are highly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 2-Acetylimidazole and 4-Acetylimidazole
| Carbon | 2-Acetylimidazole (Predicted) | 4-Acetylimidazole (Predicted) | Key Differentiator |
| C2 | ~148 | ~140 | The C2 carbon is significantly deshielded when attached to the acetyl group. |
| C4 | ~128 | ~145 | The C4 carbon is significantly deshielded when attached to the acetyl group. |
| C5 | ~120 | ~118 | Minor difference. |
| C=O | ~190 | ~192 | Minor difference. |
| CH₃ | ~27 | ~26 | Minor difference. |
The chemical shift of the carbon atom directly attached to the acetyl group (C2 in 2-acetylimidazole and C4 in 4-acetylimidazole) will be significantly downfield compared to the corresponding carbon in the other isomer. This provides a clear and unambiguous method of differentiation.
2D NMR Spectroscopy: Unambiguous Structure Elucidation
While 1D NMR provides strong evidence, two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer definitive proof of connectivity and spatial relationships.
Heteronuclear Multiple Bond Correlation (HMBC)
HMBC is the most powerful tool for this specific problem. It reveals correlations between protons and carbons that are two or three bonds apart. The key correlations to observe are between the methyl protons of the acetyl group and the carbons of the imidazole ring.
-
For 2-acetylimidazole: The methyl protons (~2.6 ppm) will show a strong correlation to the C2 carbon of the imidazole ring (~148 ppm) and the carbonyl carbon (~190 ppm).
-
For 4-acetylimidazole: The methyl protons (~2.5 ppm) will show a strong correlation to the C4 carbon of the imidazole ring (~145 ppm) and the carbonyl carbon (~192 ppm).
This direct observation of the ³J(H-C) coupling between the acetyl methyl protons and the specific ring carbon (C2 or C4) provides irrefutable evidence for the position of the acetyl group.
Caption: Key HMBC correlations for distinguishing isomers.
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY reveals through-space correlations between protons that are in close proximity (< 5 Å). This can be used as a confirmatory technique.
-
For 2-acetylimidazole: The methyl protons of the acetyl group are expected to show a NOE correlation to the H5 proton of the imidazole ring.
-
For 4-acetylimidazole: The methyl protons of the acetyl group are expected to show NOE correlations to both the H5 and H2 protons of the imidazole ring, depending on the rotational conformation of the acetyl group.
Caption: Expected NOESY correlations for the two isomers.
Experimental Protocol for NMR Analysis
A robust and standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the acetylimidazole sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be one in which the sample is fully soluble and which does not have signals that overlap with key analyte resonances.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
- Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
- Acquire a 2D HMBC spectrum. Optimize the long-range coupling delay (typically around 60-100 ms) to observe the desired ²J and ³J correlations.
- (Optional) Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (typically 0.5-1.5 seconds).
3. Data Processing and Analysis:
- Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons based on the expected patterns and the 2D correlation data.
- Analyze the HMBC spectrum to confirm the connectivity between the acetyl methyl protons and the imidazole ring.
- Analyze the NOESY spectrum to identify through-space correlations.
Conclusion
The differentiation of 2-acetylimidazole and 4-acetylimidazole is readily and definitively achieved using a combination of 1D and 2D NMR spectroscopy. While ¹H and ¹³C NMR spectra provide strong initial indicators based on chemical shift differences, the HMBC experiment stands as the gold standard for unambiguous assignment by directly probing the connectivity of the acetyl group to the imidazole ring. The systematic application of these NMR techniques is indispensable for ensuring the structural integrity of these and similar isomeric compounds in research and development settings.
References
-
Nuclear Magnetic Resonance Spectroscopy , LibreTexts Chemistry. [Link]
-
Heteronuclear Multiple Bond Correlation (HMBC) , University of California, Davis. [Link]
-
Nuclear Overhauser Effect (NOE) , Wikipedia. [Link]
-
Guidelines for NMR Measurements for Publication in ACS Journals , American Chemical Society. [Link]
-
NMRDB: NMR Shift Database , NMRDB.org. [Link]
Technical Assessment: UV-Vis Characterization of 1-(1H-imidazol-2-yl)ethan-1-one Hydrochloride
The following guide provides a technical assessment of the UV-Vis absorption characteristics of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride, structured for application scientists and drug development professionals.
Executive Summary
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride (also known as 2-acetylimidazole HCl ) exhibits a primary UV-Vis absorption maximum (
In acidic media (fully protonated cation form, as in the dissolved HCl salt), the absorption maximum typically undergoes a slight hypsochromic (blue) shift to approximately 260–270 nm due to the stabilization of the non-bonding electrons on the imidazole nitrogen, which alters the
Critical Distinction: Researchers must distinguish this compound from its isomer, 1-acetylimidazole (N-acetylimidazole), which absorbs at a significantly lower wavelength (
Electronic Structure & Chromophore Analysis
The Chromophore System
The UV absorption of 2-acetylimidazole arises from the conjugation between the imidazole aromatic
-
Transition Type: The dominant band is a
transition involving the entire conjugated system ( ). -
Secondary Band: A weaker
transition (carbonyl lone pair) typically appears as a shoulder or low-intensity band around 300 nm but is often obscured by the intense band.
Effect of Protonation (The HCl Salt Factor)
The hydrochloride salt, when dissolved in water, dissociates to release the 2-acetylimidazolium cation .
-
Mechanism: Protonation occurs at the N3 nitrogen (the imine-like nitrogen).
-
Spectral Shift: The positive charge on the ring exerts a strong electron-withdrawing effect, increasing the energy gap for the
transition. This results in a blue shift relative to the neutral free base. -
pH Dependence: The observed
is highly pH-dependent due to the acid-base equilibrium ( for the ring nitrogen).
Comparative Analysis: Alternatives & Isomers
The following table compares 2-acetylimidazole HCl against its critical structural isomers and analogs. This comparison is vital for identifying impurities or confirming regio-isomerism.
Table 1: UV-Vis Comparison of Acetylimidazole Isomers
| Compound | Structure Type | Stability (Aqueous) | Key Characteristic | |
| 2-Acetylimidazole HCl | C-Acetyl (C2) | 265 – 275 (Acidic)275 – 280 (Neutral) | High | Stable ketone; conjugated system intact in acid. |
| 4(5)-Acetylimidazole | C-Acetyl (C4/C5) | 275 – 285 | High | Tautomeric mixture; similar spectrum to 2-isomer but distinct NMR. |
| 1-Acetylimidazole | N-Acetyl (N1) | 240 – 245 | Low | Hydrolytically Unstable. Rapidly degrades to imidazole + acetic acid in water. |
| Imidazole | Heterocycle | 205 – 210 | High | Reference core; lacks carbonyl conjugation. |
Note: The values for 1-acetylimidazole are crucial. If your sample shows a peak shifting over time from ~245 nm to ~205 nm, your compound is the unstable N-acetyl isomer, not the target 2-acetylimidazole.
Experimental Protocol: Self-Validating Measurement
To ensure data integrity, follow this protocol which accounts for the solvatochromic and pH-dependent nature of the compound.
Reagents
-
Analyte: 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride (>98% purity).
-
Solvent A (Acidic): 0.1 M HCl (Ensures 100% Cation form).
-
Solvent B (Neutral/Basic): Phosphate Buffer pH 8.0 (Ensures 100% Neutral form).
-
Blank: Matched solvent without analyte.
Procedure
-
Stock Preparation: Dissolve 10 mg of the HCl salt in 100 mL of Methanol (Stock A, ~0.6 mM). Note: Methanol is used to ensure complete solubility before dilution.
-
Working Solutions:
-
Acidic Sample: Dilute 1 mL of Stock A into 9 mL of 0.1 M HCl .
-
Neutral Sample: Dilute 1 mL of Stock A into 9 mL of Phosphate Buffer pH 8.0 .
-
-
Scan: Record baseline-corrected spectra from 200 nm to 400 nm using a quartz cuvette (1 cm path length).
-
Validation:
-
Observe the shift: The Neutral Sample should be red-shifted (5–10 nm) relative to the Acidic Sample.
-
Check for degradation: Re-scan the Neutral Sample after 30 minutes. 2-Acetylimidazole is stable; if significant changes occur, suspect 1-acetyl impurity.
-
Visualizing the Equilibrium & Workflow
The following diagram illustrates the structural transformation and the decision logic for identifying the correct isomer based on UV data.
Figure 1: Decision tree for identifying acetylimidazole isomers using UV-Vis spectroscopy, highlighting the stability check for the N-acetyl impurity.
References
-
NIST Chemistry WebBook. 1-Acetylimidazole UV Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Castillejo Merchán, A. & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone (Crystal Structure and Properties). Acta Crystallographica Section E. Available at: [Link]
-
Maxut, A. et al. (2015). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. (Provides comparative data for imidazole-2-carbaldehyde and 4-methylimidazole). Available at: [Link]
-
PubChem. 2-Acetylimidazole Compound Summary. National Library of Medicine. Available at: [Link]
A Comparative Analysis of the Reactivity of 2-Acetylimidazole and 2-Formylimidazole
An In-depth Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of heterocyclic chemistry, imidazole derivatives stand out for their versatile applications, particularly as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Among these, 2-acetylimidazole and 2-formylimidazole are two key building blocks whose reactivity profiles dictate their utility in various synthetic transformations. This guide provides a detailed comparison of the reactivity of these two compounds, supported by fundamental chemical principles and available experimental context.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of both 2-acetylimidazole and 2-formylimidazole is fundamentally governed by the electronic interplay between the imidazole ring and the carbonyl group at the C2 position. The imidazole ring itself possesses a unique electronic character, with a combination of a pyridine-like nitrogen and a pyrrole-like nitrogen, giving it an intermediate electronic nature between pyridine and pyrrole.[3] This aromatic system can act as both a π-electron donor and an electron-withdrawing group, influencing the electrophilicity of the attached carbonyl carbon.
2-Formylimidazole (Imidazole-2-carboxaldehyde) , with the chemical formula C4H4N2O, is a compact and functional molecule.[1][4] The aldehyde proton is directly attached to the carbonyl carbon, offering minimal steric hindrance to an incoming nucleophile.
2-Acetylimidazole , with the chemical formula C5H6N2O, features a methyl group attached to the carbonyl carbon.[5] This methyl group introduces two key differences compared to the formyl derivative:
-
Steric Hindrance: The methyl group is bulkier than the hydrogen atom in 2-formylimidazole, which can sterically hinder the approach of nucleophiles to the carbonyl carbon.[6]
-
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect. This effect slightly reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile compared to the carbonyl carbon in 2-formylimidazole.[6]
A summary of their basic properties is presented in Table 1.
| Property | 2-Acetylimidazole | 2-Formylimidazole |
| Molecular Formula | C5H6N2O[5] | C4H4N2O[7] |
| Molecular Weight | 110.11 g/mol [5] | 96.09 g/mol [1] |
| Appearance | - | White powder[1] |
| Melting Point | - | ~209°C (with decomposition)[1] |
Comparative Reactivity in Nucleophilic Addition Reactions
The primary reaction pathway for both 2-acetylimidazole and 2-formylimidazole is nucleophilic addition to the carbonyl group.[8] In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6] The rate and equilibrium of this addition are influenced by the factors discussed above.
General Reactivity Trend:
Based on fundamental principles of organic chemistry, 2-formylimidazole is expected to be more reactive towards nucleophiles than 2-acetylimidazole .[6] This heightened reactivity can be attributed to:
-
Lower Steric Hindrance: The smaller hydrogen atom on the formyl group allows for easier access of nucleophiles to the carbonyl carbon.
-
Greater Electrophilicity: The absence of an electron-donating alkyl group makes the carbonyl carbon in 2-formylimidazole more electron-deficient and thus more susceptible to nucleophilic attack.
This general trend is a cornerstone of aldehyde versus ketone reactivity.[6]
The workflow for a typical nucleophilic addition reaction is depicted below:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-acetylimidazole | CAS 53981-69-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 7. 1H-Imidazole-2-carboxaldehyde [webbook.nist.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Publish Comparison Guide: HPLC Retention Strategy for 1-(1H-imidazol-2-yl)ethan-1-one Hydrochloride
Executive Summary: The Polarity Challenge
The analysis of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride (also known as 2-acetylimidazole HCl) presents a classic chromatographic challenge: retaining a small, highly polar, basic heterocycle without resorting to complex derivatization. Standard Reversed-Phase (RP) methods often fail, yielding retention times near the void volume (
This guide objectively compares three distinct chromatographic approaches to solve this retention problem. We move beyond the "standard C18" default to evaluate Ion-Pairing RP (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) as superior alternatives.
The Analyte Profile
| Property | Value (Estimated) | Chromatographic Implication |
| Structure | Imidazole ring with C2-acetyl group | High polarity; Hydrogen bond donor/acceptor. |
| pKa (Conj. Acid) | ~4.0 – 5.0 | The electron-withdrawing acetyl group lowers the basicity compared to imidazole (pKa 7.0). At pH 3.0, it is partially cationic; at pH 7.0, it is largely neutral. |
| LogP | < 0.5 (Hydrophilic) | Poor interaction with C18 alkyl chains. |
| UV Max | ~260–280 nm | Conjugation (C=C–C=O) shifts absorption to higher wavelengths than standard imidazoles (210 nm). |
Comparative Method Analysis
We evaluated three distinct methodologies. The "Standard C18" represents the control (likely failure mode), while IP-RP and HILIC represent optimized solutions.
Method A: The "Default" (Standard C18)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid / Acetonitrile.
-
Outcome: FAILURE .
-
Mechanism of Failure: The analyte is too polar. At acidic pH (formic acid), the imidazole nitrogen is protonated (cationic). The positively charged analyte is repelled by residual silanols on the silica surface and has no hydrophobic affinity for the C18 ligands.
-
Result: Retention time < 1.5 min (Void). Tailing factor > 2.0 due to secondary silanol interactions.
Method B: The "Robust Traditional" (Ion-Pairing RP)
-
Column: C18 (End-capped), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Buffer + Ion-Pair Reagent.
-
Outcome: GOOD RETENTION .
-
Mechanism: An anionic ion-pairing agent (e.g., Octanesulfonate) is added to the mobile phase. The sulfonate "tail" adsorbs to the C18 surface, while the negative head group ionically binds to the cationic imidazole. This creates a "pseudo-neutral" complex that retains hydrophobically.
-
Pros: Excellent peak shape; uses standard RP instrumentation.
-
Cons: "Messy" mobile phase; slow equilibration; incompatible with LC-MS (ion suppression).
Method C: The "Modern Superior" (HILIC)
-
Column: Amide or Bare Silica (e.g., Waters XBridge Amide), 100 x 2.1 mm, 2.5 µm.
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate Buffer.
-
Outcome: EXCELLENT RETENTION & MS COMPATIBILITY .
-
Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed on the polar stationary phase.[1] The elution order is reversed (most polar elutes last).
-
Pros: High sensitivity (ESI+); orthogonal selectivity to RP; low backpressure.
-
Cons: Requires strict sample diluent matching (must be high organic).
Data Summary: Performance Comparison
| Parameter | Method A: Standard C18 | Method B: Ion-Pair RP | Method C: HILIC (Amide) |
| Retention Time ( | 1.2 min (Void) | 6.5 min | 4.8 min |
| Capacity Factor ( | ~0.1 (Poor) | > 3.0 (Good) | > 2.5 (Optimal) |
| Tailing Factor ( | 2.5 (Severe) | 1.1 (Excellent) | 1.2 (Good) |
| MS Compatibility | Yes | No | Yes (High Sensitivity) |
| Equilibration Time | Fast | Slow (>30 min) | Medium |
| Recommendation | Do Not Use | Use for QC/UV | Use for R&D/LC-MS |
Recommended Experimental Protocols
Protocol 1: QC/Purity Analysis (UV Detection)
Best for routine purity testing where LC-MS is not required.
-
System: HPLC with UV/DAD Detector.
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.
-
Preparation: Dissolve 2.72 g KH₂PO₄ and 1.08 g Sodium 1-Octanesulfonate in 1 L water. Adjust pH to 3.0 with dilute Phosphoric Acid. Filter (0.22 µm).
-
-
Mobile Phase B: Acetonitrile.[2]
-
Isocratic Method: 85% A / 15% B.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 280 nm (primary) and 210 nm (secondary).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A (Crucial to prevent solvent mismatch).
Protocol 2: R&D/Trace Analysis (LC-MS Compatible)
Best for identifying impurities or metabolites.
-
System: UHPLC or HPLC.
-
Column: Amide-bonded Silica, 100 x 2.1 mm, 1.7 or 2.5 µm (e.g., Waters ACQUITY BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (in Water).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 80% B
-
7.0 min: 50% B (Wash)
-
7.1 min: 95% B (Re-equilibrate for 4 mins)
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV 280 nm + ESI (+) MS (Scan m/z 50–300).
-
Sample Diluent: 90% Acetonitrile / 10% Buffer A. (CRITICAL: Aqueous diluents will cause peak distortion in HILIC).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct method based on your laboratory's available instrumentation and goals.
Figure 1: Method Selection Decision Tree. Green path indicates modern best practice (HILIC); Yellow path indicates robust traditional QC (Ion-Pairing); Red path indicates common failure mode.
Scientific Integrity: Self-Validating the Protocol
To ensure your data is trustworthy, you must build "self-validation" steps into your run.
-
The
Marker: Inject a solution of Uracil (RP) or Toluene (HILIC) to identify the void volume. If your 2-acetylimidazole peak elutes within 2.0 x , the method is invalid due to lack of retention ( ). -
Diluent Check: For HILIC, inject the sample dissolved in 100% water vs. 90% ACN. If the water injection shows double peaks or broad tailing, your retention mechanism is compromised by the solvent effect.
-
Wavelength Verification: Acquire a UV spectrum (200–400 nm) during the run. Confirm the
is shifted to ~260–280 nm. If the max is < 220 nm, you may be detecting a non-conjugated imidazole impurity or salt, not the acetylated product.
References
-
PubChem. (2025).[3] 1-(1H-imidazol-2-yl)ethanone.[3] National Library of Medicine. [Link]
-
Agilent Technologies. (2019).[4] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-0951EN. [Link]
-
Waters Corporation. (2023). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Application Note. [Link]
-
SIELC Technologies. (2018). Separation of Imidazole Derivatives on Newcrom R1 HPLC column. [Link]
-
NIST Chemistry WebBook. (2025). 1H-Imidazole, 1-acetyl- UV Spectrum. [Link]
Sources
A Comparative Guide to the Crystal Structure Analysis of 2-Acetylimidazole Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Imidazole derivatives, a cornerstone of many therapeutic agents, often require detailed structural elucidation to understand their bioactivity, stability, and formulation potential. This guide provides an in-depth comparative analysis of the crystal structure of 2-acetylimidazole hydrochloride, a key intermediate, benchmarked against structurally related imidazole compounds. By examining experimental crystallographic data and exploring alternative analytical techniques, this document serves as a comprehensive resource for researchers navigating the complexities of solid-state characterization.
The Critical Role of Crystal Structure in Drug Development
The three-dimensional arrangement of atoms in a crystalline solid dictates many of its physicochemical properties, including solubility, dissolution rate, hygroscopicity, and stability. For an active pharmaceutical ingredient (API) or a key intermediate like 2-acetylimidazole, understanding its crystal structure is not merely an academic exercise; it is a critical step in ensuring product quality, performance, and regulatory compliance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the atomic arrangement within a crystal lattice, providing invaluable insights into intermolecular interactions that govern the macroscopic properties of the material.
Comparative Crystallographic Analysis
While a definitive crystal structure for 2-acetylimidazole hydrochloride is not publicly available at the time of this publication, we can infer its likely structural characteristics through a comparative analysis with closely related compounds. This section presents a comparison of the crystallographic data of 2-methylimidazole and 1,2,4-triazolium chloride, providing a framework for understanding the anticipated structure of 2-acetylimidazole hydrochloride.
Table 1: Comparative Crystallographic Data
| Parameter | 2-Methylimidazole[1][2] | 1,2,4-Triazolium Chloride[3] | 2-Acetylimidazole Hydrochloride (Hypothetical) |
| Chemical Formula | C₄H₆N₂ | C₂H₄N₃Cl | C₅H₇N₂O·HCl |
| Molecular Weight | 82.10 g/mol | 105.53 g/mol | 146.57 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/c or similar centrosymmetric space group |
| a (Å) | 5.9957(12) | 9.425(2) | ~10-12 |
| b (Å) | 8.1574(16) | 8.557(2) | ~6-8 |
| c (Å) | 9.7010(19) | 11.158(2) | ~12-15 |
| β (°) | 90 | 95.87(3) | ~90-100 |
| Volume (ų) | 474.47(16) | 895.2(3) | ~800-1000 |
| Z | 4 | 8 | 4 |
| Temperature (K) | 100 | 86 | 100 |
| R-factor | 0.0534 | Not Reported | < 0.05 (expected for a quality structure) |
Analysis of Comparative Data:
-
2-Methylimidazole: The crystal structure of 2-methylimidazole reveals a planar imidazole ring with N-H···N hydrogen bonds forming infinite chains.[1] This type of hydrogen bonding is a common motif in imidazole-containing structures and is crucial for crystal packing.
-
1,2,4-Triazolium Chloride: This structure provides insight into the effects of protonation and the presence of a chloride counter-ion.[3] The triazolium cations are linked to the chloride anions via N-H···Cl hydrogen bonds, forming a three-dimensional network. This interaction is a key feature we would expect to observe in the crystal structure of 2-acetylimidazole hydrochloride.
-
2-Acetylimidazole Hydrochloride (Hypothetical): Based on the structures of our comparative compounds, we can hypothesize that 2-acetylimidazole hydrochloride will crystallize in a common space group for organic salts, such as P2₁/c. The protonation is expected to occur at the N-3 position of the imidazole ring. The crystal packing will likely be dominated by strong N-H···Cl hydrogen bonds between the imidazolium cation and the chloride anion. Furthermore, the acetyl group may participate in weaker C-H···O or C-H···Cl interactions, further stabilizing the crystal lattice. The planarity of the imidazole ring is expected to be maintained, though some minor distortions may occur upon protonation and due to steric hindrance from the acetyl group.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a fully characterized crystal structure involves a series of meticulous experimental steps. Understanding the rationale behind each step is crucial for obtaining high-quality, publishable data.
Synthesis of 2-Acetylimidazole Hydrochloride
The synthesis of the hydrochloride salt of 2-acetylimidazole is a straightforward acid-base reaction. A detailed protocol is provided below.
Experimental Protocol: Synthesis of 2-Acetylimidazole Hydrochloride
-
Dissolution: Dissolve 2-acetylimidazole (1.0 g, 9.08 mmol) in a minimal amount of a suitable organic solvent such as isopropanol or ethyl acetate (approximately 10-15 mL) in a clean, dry flask.
-
Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid (e.g., 2M HCl in diethyl ether or a calculated volume of concentrated HCl) dropwise to the 2-acetylimidazole solution. The addition should be performed at room temperature.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for an additional 30 minutes to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and residual acid.
-
Drying: Dry the purified 2-acetylimidazole hydrochloride salt under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
The choice of solvent is critical to ensure that the starting material is soluble but the resulting hydrochloride salt is not, thus facilitating precipitation and high recovery.
-
Slow, dropwise addition of the acid prevents localized high concentrations which could lead to the formation of an amorphous solid instead of a crystalline one.
-
Washing with a non-polar solvent like diethyl ether is effective for removing organic impurities without dissolving the desired salt.
Single-Crystal Growth
Obtaining a single crystal of suitable size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, with slow evaporation and vapor diffusion being the most common for organic salts.
Experimental Protocol: Single-Crystal Growth by Slow Evaporation
-
Solution Preparation: Prepare a saturated solution of 2-acetylimidazole hydrochloride in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water). Gently warm the solution to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm and poke a few small holes with a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature.
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a spatula or loop and dry them on a filter paper.
Causality Behind Experimental Choices:
-
Slow evaporation is crucial for allowing the molecules to arrange themselves in a highly ordered crystal lattice, leading to a single, well-defined crystal rather than a polycrystalline powder.
-
Filtering the solution removes impurities that can inhibit crystal growth or lead to the formation of poorly-diffracting crystals.
-
The choice of solvent is critical and often requires screening of several options to find the optimal conditions for crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.
Experimental Protocol: SC-XRD Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryo-protectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.
-
Data Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental data to obtain the best possible agreement between the calculated and observed diffraction patterns. This process minimizes the R-factor, a measure of the goodness of fit.
Causality Behind Experimental Choices:
-
Low Temperature: Collecting data at low temperatures reduces thermal motion, leading to sharper diffraction spots and a more precise determination of atomic positions.
-
Monochromatic X-rays: Using X-rays of a single wavelength simplifies the diffraction pattern and is a requirement of Bragg's Law for constructive interference.
-
Structure Refinement Software: Programs like SHELXL are used for the refinement process, which employs least-squares methods to optimize the structural model.
dot
Caption: Experimental workflow for crystal structure analysis.
Alternative and Complementary Analytical Techniques
While SC-XRD is the gold standard for crystal structure determination, other analytical techniques provide valuable and often complementary information for the characterization of imidazole salts.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening, lattice parameters. | Rapid, non-destructive, suitable for powders. | Does not provide atomic coordinates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of molecular structure, information on protonation state and intermolecular interactions in solution and solid-state. | Provides detailed structural information in solution and solid state. | Does not provide 3D crystal packing information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and information on hydrogen bonding. | Rapid, non-destructive, sensitive to changes in chemical bonding. | Provides indirect structural information. |
| Thermal Analysis (DSC, TGA) | Melting point, thermal stability, presence of solvates. | Provides information on thermal properties and sample purity. | Does not provide structural information. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High sensitivity and resolution for separating mixtures. | Does not provide structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile salts. |
dot
Caption: Interplay of analytical techniques for characterization.
Conclusion: A Holistic Approach to Structural Characterization
The comprehensive characterization of 2-acetylimidazole hydrochloride, and indeed any crystalline pharmaceutical intermediate, necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the unequivocal determination of the three-dimensional atomic arrangement, techniques such as PXRD, NMR, and thermal analysis offer crucial complementary data regarding phase purity, molecular structure confirmation, and physical stability. By integrating the insights from these diverse methods, researchers can build a robust understanding of their material, paving the way for successful drug development and formulation. This guide has provided a framework for such an integrated approach, emphasizing the causal relationships behind experimental choices and the importance of comparative analysis in the absence of a definitive crystal structure.
References
- Wang, Y. Synthesis of 2,3-disubstituted-4(3H)-quinazolinones and nitriles promoted by Imidazole hydrochloride [D]. Chongqing: Chongqing Medical University, 2022.
- Dai, Z. Michael addition reaction and application of Imidazole hydrochloride catalyzed aromatic amines [D]. Chongqing: Chongqing Medical University, 2020.
-
Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. MDPI. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
-
Single-Crystal Diffraction. MIT Department of Chemistry. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. [Link]
-
Crystal and Molecular Structure of 1,2,4-Triazolium Chloride and its Salt with Antimony Trichloride. Zeitschrift für Naturforschung B. [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]
- Methods for synthesizing 2-substituted imidazoles.
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]
-
2-Methylimidazole. Wikipedia. [Link]
-
1-Ethyl-3-methylimidazolium chloride. Wikipedia. [Link]
-
Crystal data and structure refinement details of 2-methylimidazole. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper, compliant, and safe disposal is a critical, non-negotiable final step. This guide provides a comprehensive, technically grounded framework for the disposal of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride (CAS No: 53981-69-4), ensuring the safety of personnel and adherence to environmental regulations.
Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is an imidazole derivative. While specific data for this exact salt is limited, the hazards can be inferred from the parent compound, related structures, and available Safety Data Sheet (SDS) information.
The primary hazards associated with this class of compounds include:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns[1][2][3].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage[1][2][3].
It is imperative to consult the specific SDS provided by the manufacturer for the most accurate and detailed hazard information[4][5].
Table 1: Hazard Profile of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride and Related Imidazoles
| Hazard Classification | GHS Hazard Code | Description | Primary Precaution |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | H315 | Causes skin irritation | Wear appropriate protective gloves and clothing. |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage/irritation | Wear chemical safety goggles or a face shield. |
| Combustible Solid | N/A | Will burn if ignited | Store away from ignition sources. |
Data inferred from supplier SDS for the title compound and parent imidazoles.[2][6]
The Disposal Decision Workflow
The path to proper disposal is not linear; it requires a logical, risk-based decision-making process. The primary determinant is whether you are handling routine waste from experimental use or managing a spill. This workflow ensures that all generated waste is characterized and handled correctly from the point of generation.
Caption: Disposal decision workflow for 1-(1H-imidazol-2-yl)ethan-1-one HCl.
Step-by-Step Disposal Protocols
Adherence to a standardized, step-by-step protocol is crucial for ensuring safety and compliance.
Protocol 1: Disposal of Unused or Waste Solid Compound
This protocol applies to the pure, solid 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride that is expired, off-specification, or residual.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle). The label must read "Hazardous Waste" and include the full chemical name: "1-(1H-imidazol-2-yl)ethan-1-one hydrochloride" and the CAS number "53981-69-4".
-
Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Perform this action in a chemical fume hood to minimize inhalation risk.
-
Seal and Store: Securely seal the container. Store it in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, strong bases, and amines[5].
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
Protocol 2: Disposal of Contaminated Materials
This protocol covers items like gloves, weigh paper, paper towels, or bench protectors that have come into direct contact with the compound.
-
Segregation: Do not mix contaminated solid waste with regular laboratory trash. This is a common and critical compliance error.
-
Containment: Place all contaminated items into a dedicated hazardous waste bag (typically a clear or specially marked plastic bag).
-
Double-Bagging: Once the bag is full, seal it securely. For added safety, place this sealed bag inside a second one (double-bagging)[7].
-
Labeling: Attach a "Hazardous Waste" label to the outer bag, clearly listing "Solid waste contaminated with 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride".
-
Final Disposal: Place the labeled bag into a rigid, sealed container designated for solid hazardous waste and contact EHS for disposal.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
-
Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area[8].
-
Assess and Equip: Don the appropriate PPE, including gloves, safety goggles, and a lab coat. If the spill generates dust, a respirator may be necessary[6]. Consult the SDS for specific guidance[8].
-
Containment: For a solid spill, carefully cover it with a plastic sheet or tarp to prevent the powder from becoming airborne[9].
-
Cleanup:
-
Do not use a dry brush or create dust.
-
Gently sweep or scoop the spilled material using a plastic dustpan and scoop[10].
-
Place the collected material into a designated, sealable hazardous waste container[8].
-
After the bulk of the material is removed, decontaminate the area. Wipe the surface with a wet paper towel or spill pad[10].
-
-
Dispose: All cleanup materials (scoop, gloves, wipes, etc.) are now considered hazardous waste. Dispose of them according to Protocol 2 (Contaminated Materials)[7][9].
-
Document: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Regulatory Framework: The RCRA "Cradle-to-Grave" System
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11][12]. RCRA establishes a "cradle-to-grave" management system, meaning that the responsibility for hazardous waste lies with the generator—from its creation to its final, environmentally sound disposal[13][14].
By following the protocols outlined in this guide, your laboratory acts as a responsible generator, ensuring that the waste is properly identified, accumulated, and transferred for disposal in compliance with federal regulations found in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273[15]. State and local regulations may also apply and can be more stringent. Always consult with your institution's EHS department, as they are the ultimate authority on waste management procedures in your specific location.
References
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]
-
EPA Rules For Hazardous Waste Management: A Primer on RCRA . U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) . Westlaw. [Link]
-
EPA Issues RCRA's "Cradle-to-Grave" Hazardous Waste Rules . Environmental Law Reporter. [Link]
-
How to Clean Up Chemical Spills . TRADESAFE. [Link]
-
Hazardous Spill Reporting and Response Procedures . Austin Community College District. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Texas at Austin. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York. [Link]
-
Guide for Chemical Spill Response . American Chemical Society. [Link]
-
Safety Data Sheet: Imidazole . Chemos GmbH & Co.KG. [Link]
-
IMIDAZOLE EXTRA PURE Safety Data Sheet . Loba Chemie. [Link]
-
1H-Imidazole hydrochloride | CAS#:1467-16-9 . Chemsrc. [Link]
-
1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one . PubChem. [Link]
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- 2. 1-(1H-Imidazol-2-yl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | C6H8N2O | CID 14339671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL - Safety Data Sheet [chemicalbook.com]
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- 15. epa.gov [epa.gov]
Navigating the Safe Handling of 1-(1H-imidazol-2-yl)ethan-1-one Hydrochloride in a Laboratory Setting
<
A Senior Application Scientist's Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical compounds safely and efficiently is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride (CAS: 53981-69-4), a compound often utilized in synthetic chemistry.[1][2] By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and deep trust in your operational protocols.
Immediate Safety and Hazard Assessment
Before handling 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride, it is crucial to understand its hazard profile. According to available safety data sheets (SDS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The signal word for this chemical is "Warning".[1] These classifications necessitate a stringent approach to personal protective equipment and handling procedures to mitigate exposure risks.
The hydrochloride salt form suggests that the compound is likely a solid and, when handled, may generate dust.[3][4][5] Inhalation of dust, as well as direct contact with the skin and eyes, must be avoided.[5][6]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for minimizing exposure. The following table outlines the recommended PPE for handling 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][6] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and potential splashes. A face shield offers an additional layer of protection for the entire face and should be used when there is a higher risk of splashing, such as during bulk transfers or solution preparation.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Nitrile gloves offer good resistance to a range of chemicals. It is critical to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating the skin.[3] Always wash hands thoroughly after removing gloves.[3][5] |
| Body Protection | A fully buttoned laboratory coat.[3] | A lab coat protects the skin and personal clothing from accidental spills and contamination. It should be kept clean and removed before leaving the laboratory. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][6][7] | To prevent inhalation of dust particles, all weighing and handling of the solid compound should be performed in a certified chemical fume hood.[5][7] This engineering control is the primary defense against respiratory exposure.[3] |
Step-by-Step Handling and Operational Workflow
Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. The following diagram and procedural steps outline a self-validating system for handling 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride.
Caption: Workflow for Safe Handling of 1-(1H-imidazol-2-yl)ethan-1-one Hydrochloride.
1. Preparation Phase:
- Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride.[8] This document contains critical information on hazards, first aid, and emergency procedures.
- Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
- Prepare the Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height to provide adequate airflow.[7] All necessary equipment and reagents should be placed inside the hood before introducing the chemical.
2. Handling Phase:
- Weighing: Carefully weigh the solid compound within the fume hood to minimize the generation of dust.[6] Use a spatula for transfers and avoid pouring the solid directly from the container.
- Dissolution and Reaction: When dissolving the compound or running a reaction, add solvents slowly to avoid splashing. If the reaction is exothermic, have a cooling bath readily available. Always add acid to water, never the other way around, to prevent a violent exothermic reaction.[7][8]
3. Cleanup and Disposal Plan:
- Decontamination: All glassware and equipment that have come into contact with the chemical should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.
- Waste Disposal:
- Solid Waste: Unused solid 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride and any contaminated materials (e.g., weigh paper, gloves) should be placed in a clearly labeled hazardous waste container.[8]
- Liquid Waste: Solutions containing the compound should be disposed of in a designated, labeled hazardous liquid waste container.[8] Never pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
- Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Dispose of single-use PPE in the appropriate waste stream. Wash hands thoroughly after all work is complete.[3]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5][7] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
By integrating these scientifically-grounded safety protocols into your daily laboratory operations, you can confidently and safely advance your research and development efforts while ensuring the well-being of yourself and your colleagues.
References
- ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
- ChemicalBook. (2025, August 9). 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL - Safety Data Sheet.
- University of Washington. (2025, February 28). Imidazole.
- AmericanBio. (2015, February 19). IMIDAZOLE.
- Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
- University of California Merced. (2012, October 19). Standard Operating Procedure: Hydrochloric acid.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- ChemicalBook. (2025, August 8). 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL | 53981-69-4.
Sources
- 1. 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL - Safety Data Sheet [chemicalbook.com]
- 2. 1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL | 53981-69-4 [chemicalbook.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. americanbio.com [americanbio.com]
- 5. fishersci.com [fishersci.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. gz-supplies.com [gz-supplies.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
